molecular formula C13H16Br2N2O B602071 trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol CAS No. 50910-53-7

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

Numéro de catalogue: B602071
Numéro CAS: 50910-53-7
Poids moléculaire: 376.09
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol is a high-purity chemical compound supplied for research and development purposes. This compound, with the CAS Registry Number 50910-53-7 , has a molecular formula of C13H16Br2N2O and a molecular weight of 376.09 g/mol . Its structure is characterized by a trans configuration on the cyclohexane ring, which has been verified through X-ray crystallographic studies showing the cyclohexane ring in a stable chair conformation and the imine double bond in an E-geometry . In scientific research, this compound is primarily recognized as a key synthetic intermediate or impurity of Ambroxol, a known mucolytic agent . The compound's mechanism of action is related to its ability to influence biochemical pathways; it has been shown to inhibit the nitric oxide (NO)-dependent activation of soluble guanylate cyclase . This inhibition can suppress excessive mucus secretion, thereby reducing phlegm viscosity and improving mucociliary transport . Key Chemical Identifiers: • : 50910-53-7 • Molecular Formula: C13H16Br2N2O • Molecular Weight: 376.09 g/mol • IUPAC Name: 4-[(2-amino-3,5-dibromophenyl)methylideneamino]cyclohexan-1-ol • InChI Key: PACIGGABLPTEDO-UHFFFAOYSA-N Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Propriétés

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylideneamino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-7,10-11,18H,1-4,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACIGGABLPTEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N=CC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169531
Record name trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50910-53-7
Record name 4-(((2-Amino-3,5-dibromophenyl)methylene)amino)cyclohexanol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050910537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.169.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(((2-AMINO-3,5-DIBROMOPHENYL)METHYLENE)AMINO)CYCLOHEXANOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QIA1FC4WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: CAS 50910-53-7 (Ambroxol Impurity C)

[1][2][3][4][5][6][7][8]

Executive Summary

CAS 50910-53-7 , chemically identified as Ambroxol Impurity C or trans-4-[[(E)-2-Amino-3,5-dibromobenzyliden]amino]cyclohexanol , is a critical chemical entity in the pharmaceutical development of mucolytic agents.[1] It serves two primary roles: as the pivotal Schiff base intermediate in the synthetic pathway of Ambroxol Hydrochloride and as a specified impurity for Quality Control (QC) under ICH guidelines.

This guide provides a comprehensive technical analysis of CAS 50910-53-7, focusing on its chemical formation, analytical detection, and synthesis. It is designed for medicinal chemists and analytical scientists optimizing the yield and purity of Ambroxol APIs.

Chemical Identity & Properties

Nomenclature and Structure
  • IUPAC Name: 4-[(2-amino-3,5-dibromophenyl)methylideneamino]cyclohexan-1-ol[2][3][4][1][5]

  • Common Names: Ambroxol Impurity C; trans-Ambroxol Imine; Dehydro-Ambroxol.[4]

  • Molecular Formula:

    
    [6][3][4][1][5][7][8][9][10]
    
  • Molecular Weight: 376.09 g/mol [6][4][1][5][7][8][10]

Physicochemical Profile
PropertyValueContext
Appearance Off-white to Beige SolidCrystalline powder form.
Melting Point 126°CDistinct from Ambroxol HCl (~233°C).
Solubility Methanol, DMSOPoorly soluble in water; requires organic modifier.
Stereochemistry trans-isomerThe cyclohexane ring maintains the trans configuration of the starting amine.
Stability Moisture SensitiveHydrolyzes back to aldehyde and amine in aqueous acid.

Mechanism of Formation (Chemical Causality)

The Reductive Amination Pathway

CAS 50910-53-7 is not an arbitrary byproduct; it is the obligate intermediate in the reductive amination synthesis of Ambroxol. Understanding this pathway is essential for controlling the impurity profile.

  • Condensation: The reaction initiates with the nucleophilic attack of the primary amine of trans-4-aminocyclohexanol onto the carbonyl carbon of 3,5-dibromoanthranilaldehyde (2-amino-3,5-dibromobenzaldehyde).

  • Dehydration: Elimination of a water molecule results in the formation of the imine bond (C=N), yielding CAS 50910-53-7 .

  • Reduction: In the target synthesis, this imine is reduced (typically using Sodium Borohydride,

    
    ) to the secondary amine, Ambroxol.
    

Critical Insight: Incomplete reduction or exposure of the final API to oxidative stress can lead to the presence of CAS 50910-53-7 in the final dosage form.

Pathway Visualization

The following diagram illustrates the formation and reduction logic, highlighting CAS 50910-53-7 as the central node.

Ambroxol_PathwayFigure 1: Role of CAS 50910-53-7 in Ambroxol Synthesis and DegradationStart13,5-Dibromoanthranilaldehyde(Aldehyde)ImpurityCAS 50910-53-7(Impurity C / Imine)Start1->ImpurityCondensation(-H2O)Start2trans-4-Aminocyclohexanol(Amine)Start2->ImpurityProductAmbroxol(Secondary Amine)Impurity->ProductReduction(+NaBH4)Product->ImpurityOxidative Degradation(Storage Risk)

Figure 1: The central role of CAS 50910-53-7 as both a synthetic intermediate and a potential oxidative degradation product.

Experimental Protocols

Synthesis of Reference Standard (CAS 50910-53-7)

To validate analytical methods, pure reference material is often required. This protocol isolates the imine intermediate without reducing it.

Reagents:

  • 3,5-Dibromoanthranilaldehyde (1.0 eq)

  • trans-4-Aminocyclohexanol (1.0 eq)[3][1][7][9]

  • Methanol (Solvent)[4]

  • Magnesium Sulfate (

    
    , Desiccant)
    

Methodology:

  • Dissolution: Dissolve 2.8g of 3,5-dibromoanthranilaldehyde in 30 mL of anhydrous Methanol.

  • Addition: Add 1.15g of trans-4-aminocyclohexanol slowly under stirring at room temperature (25°C).

  • Catalysis: Add 2g of anhydrous

    
     to scavenge the water produced, driving the equilibrium toward the imine (Le Chatelier’s principle).
    
  • Reaction: Stir for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Isolation: Filter off the

    
    . Evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize the crude solid from Ethanol/Ether to yield the Schiff base (CAS 50910-53-7).

  • Validation: Confirm structure via IR (characteristic C=N stretch at ~1630

    
    ).
    
HPLC Detection Method (Quality Control)

This method separates Impurity C from the active drug Ambroxol, essential for batch release testing.

System Parameters:

  • Column: Inertsil C8 or C18 (250 x 4.6 mm, 5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 245 nm.

  • Temperature: 40°C.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 80 20
15 40 60
20 40 60

| 25 | 80 | 20 |

Self-Validating Step: Inject a system suitability solution containing both Ambroxol and CAS 50910-53-7. The resolution (


Applications in Drug Development

Process Analytical Technology (PAT)

Monitoring the disappearance of CAS 50910-53-7 during manufacturing is a key indicator of reaction completion.

  • High Levels Remaining: Indicates insufficient reducing agent (

    
    ) or inadequate reaction time.
    
  • Re-appearance: Indicates oxidative instability in the final formulation.

Toxicological Context

While Ambroxol functions by inhibiting NO-dependent guanylate cyclase activation to reduce mucus viscosity, Impurity C is a reactive Schiff base.

  • Risk: Schiff bases can be prone to hydrolysis or non-specific protein binding.

  • Limit: strictly controlled in pharmaceutical substances (typically < 0.15% per ICH Q3A/B guidelines).

Analytical Workflow Diagram

The following workflow outlines the decision tree for handling CAS 50910-53-7 detection in a QC environment.

QC_WorkflowFigure 2: Quality Control Decision Tree for Impurity CSampleAPI Batch SampleHPLCHPLC Analysis(Gradient C18)Sample->HPLCDecisionDetect Peak @ RRT ~1.2?HPLC->DecisionQuantQuantify vs.Impurity C StdDecision->QuantYesPassRelease Batch(< 0.10%)Decision->PassNoQuant->PassWithin LimitsFailReject/Reprocess(> 0.15%)Quant->FailExceeds LimitsRootCauseInvestigate:Incomplete Reduction?Fail->RootCause

Figure 2: Standard Operating Procedure for identifying and managing Impurity C excursions.

References

  • European Pharmacopoeia (Ph. Eur.) . Ambroxol Hydrochloride Monograph 1489. (Defines Impurity C specifications). Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13649646: trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol. Link

  • Sudha, T., et al. (2015) . HPLC Method for the Determination of Ambroxol HCl in the Presence of Antimicrobial Preservatives. Journal of Pharmaceutical and Scientific Innovation. (Provides chromatographic conditions). Link

  • LGC Standards . Ambroxol EP Impurity C Reference Standard Data Sheet. (Physicochemical data source). Link

  • BOC Sciences . Ambroxol Impurities and Mechanism of Action. (Background on Ambroxol pharmacology).

In-Depth Technical Guide on the Solubility Profile of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its impurities is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and manufacturing processes. This guide provides a comprehensive technical overview of the solubility profile of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol, a known impurity of Ambroxol, herein referred to as Ambroxol Impurity C. We will explore its physicochemical properties, detail robust methodologies for solubility determination, and discuss the critical factors that modulate its solubility. This document is structured to provide both foundational knowledge and actionable protocols for scientists engaged in pharmaceutical research and development.

Introduction: The Imperative of Solubility in Pharmaceutical Sciences

In the landscape of drug development, aqueous solubility is a critical attribute that can dictate the success or failure of a drug candidate. Poorly soluble compounds often exhibit low and variable oral bioavailability, posing significant challenges to achieving therapeutic efficacy.[1][2] Ambroxol Impurity C, with the chemical name trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol, is a relevant case study for understanding the solubility behavior of complex organic molecules.[3][4] A thorough characterization of its solubility is not only crucial for the quality control of Ambroxol drug products but also serves as a valuable model for other poorly soluble new chemical entities.

Physicochemical Characterization of Ambroxol Impurity C

A molecule's inherent physicochemical properties are the primary determinants of its solubility.

Table 1: Key Physicochemical Properties of Ambroxol Impurity C

PropertyValueReference(s)
Chemical Name trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol[3][4]
Synonyms Ambroxol EP Impurity C, Dehydro Ambroxol[5][6][7]
CAS Number 50910-53-7[3][4][5][6][7]
Molecular Formula C₁₃H₁₆Br₂N₂O[3][5][6]
Molecular Weight 376.09 g/mol [3][4][6][8]
Appearance Off-White to White/Light Brown Solid[3][7]
Predicted pKa 15.09 ± 0.40[7]
Solubility (Qualitative) Slightly soluble in Chloroform, DMSO, and Methanol.[7][9]

Note: Predicted values should be experimentally verified.

The molecular structure, featuring a dibrominated aromatic ring, suggests significant lipophilicity, which typically correlates with low aqueous solubility. The presence of amino and hydroxyl groups, however, introduces the potential for pH-dependent solubility.

Gold Standard for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is the universally recognized gold standard for determining the thermodynamic solubility of a compound.[10][11][12] This method involves equilibrating an excess of the solid compound in a specific solvent system over a defined period, followed by the quantification of the dissolved solute in the supernatant.

Rationale and Causality in Protocol Design

The choice of the shake-flask method is deliberate; it aims to determine the true equilibrium solubility, a state where the rates of dissolution and precipitation are equal. This is distinct from kinetic solubility measurements, which are often higher-throughput but may overestimate solubility by measuring a metastable state.[13][14] The protocol is designed to be self-validating by ensuring that equilibrium is truly reached, which is confirmed by consistent concentration measurements over an extended time course (e.g., 24, 48, and 72 hours).[11]

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of Ambroxol Impurity C in various pharmaceutically relevant solvents.

Materials:

  • Ambroxol Impurity C (purity > 98%)[3]

  • HPLC-grade solvents (e.g., water, methanol, acetonitrile, pH 1.2, 4.5, and 6.8 buffers)

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Validated HPLC-UV or LC-MS/MS method for quantification

Procedure:

  • Preparation: Add an excess of solid Ambroxol Impurity C to a series of vials containing a known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[10][11]

  • Equilibration: Place the vials in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium.[10][12][15]

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF). Dilute the filtrate as necessary to fall within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a set of calibration standards.

  • Data Analysis: Calculate the solubility from the concentration of the diluted sample, accounting for the dilution factor. Report the mean and standard deviation for replicate measurements.

Mandatory Visualization: Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add excess solid Ambroxol Impurity C to solvent B Equilibrate in shaker (24-72h at constant temp) A->B Incubate C Centrifuge to pellet excess solid B->C Post-equilibration D Filter supernatant (0.22 µm filter) C->D Clarify E Dilute filtrate for quantification D->E Prepare for analysis F Analyze by HPLC/LC-MS against standards E->F G Calculate solubility (mg/mL or µg/mL) F->G Influencing_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Conditions Solubility Solubility of Ambroxol Impurity C pKa pKa pKa->Solubility LogP Lipophilicity (LogP) LogP->Solubility Polymorphism Solid-State Form Polymorphism->Solubility pH pH of Medium pH->Solubility Temperature Temperature Temperature->Solubility Solvent Solvent Composition Solvent->Solubility

Caption: Key intrinsic and extrinsic factors affecting solubility.

Anticipated Solubility Profile and Data Presentation

Based on its structure, Ambroxol Impurity C is expected to be poorly soluble in aqueous media at neutral pH. Solubility is anticipated to increase in acidic conditions and in the presence of organic co-solvents.

Table 2: Expected Solubility Profile of Ambroxol Impurity C

Solvent SystemExpected SolubilityRationale
Purified Water (pH ~7) Very LowHigh lipophilicity and neutral form of the molecule.
0.1 M HCl (pH 1.2) Moderate to HighProtonation of the amino group forms a more soluble salt.
Phosphate Buffer (pH 6.8) LowThe compound is predominantly in its less soluble, non-ionized form.
Methanol/Acetonitrile HighGood solubility in polar organic solvents is expected. [3]

Conclusion: A Framework for Comprehensive Solubility Assessment

This guide has provided a detailed framework for understanding and determining the solubility profile of this compound. By employing the gold-standard shake-flask method and considering the key factors that influence solubility, researchers can generate accurate and reliable data. This information is indispensable for guiding formulation development, ensuring product quality, and ultimately contributing to the successful progression of drug candidates through the development pipeline.

References

  • Allmpus Research and Development. (n.d.). ambroxol ep impurity c.
  • GLP Pharma Standards. (n.d.). Ambroxol EP Impurity C | CAS No- 50910-53-7.
  • Simson Pharma. (n.d.). Ambroxol EP Impurity C Hydrochloride | CAS No- 50910-53-7 (free base).
  • PubChem. (n.d.). This compound.
  • SynZeal. (n.d.). Ambroxol EP Impurity C | 50910-53-7.
  • HTS Biopharma. (n.d.). Ambroxol EP Impurity C.
  • ChemicalBook. (2023, April 23). AMbroxol hydrochloride iMpurity C | 50910-53-7.
  • Google Patents. (n.d.). CN101544572A - Ambroxol derivative and method for preparing same.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Benchchem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Asian Journal of Pharmacy and Technology. (n.d.). Chetan T. Parde, Sushma N. Kakade, Vitthal A. Dighe.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Outsourced Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
  • ChemBK. (n.d.). This compound.

Sources

stability of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solution Stability of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

Foreword: The Criticality of Impurity Stability Profiling in Drug Development

In the landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to its associated impurities. Understanding the stability of these impurities is not merely a regulatory formality but a cornerstone of ensuring patient safety and product efficacy. This compound, identified as Ambroxol Impurity C, is a case in point.[1][2][3][4] As a known process impurity and potential degradant of the widely used mucolytic agent Ambroxol, its behavior in solution dictates formulation strategies, storage conditions, and analytical method development. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the stability of this specific imine-containing compound, offering a robust framework for researchers, analytical scientists, and drug development professionals.

Physicochemical and Structural Landscape

A thorough understanding of a molecule's inherent properties is the logical starting point for any stability investigation. This compound is a crystalline solid with the molecular formula C₁₃H₁₆Br₂N₂O and a molecular weight of 376.09 g/mol .[2][5]

PropertyValueSource
CAS Number 50910-53-7[1][2][5]
Molecular Formula C₁₃H₁₆Br₂N₂O[2][5]
Molecular Weight 376.09 g/mol [2][5]
Appearance White to yellowish crystalline powder[6]
Solubility Soluble in water[7]
Storage (Solid) 2-8°C, sealed in dry, dark place[7]
Solid State Stability Stable for 1 year from date of purchase as supplied.[7]
Solution Stability (Water) Solutions in distilled water may be stored at -20°C for up to 3 months.[7]

The key structural feature governing its chemical reactivity is the imine (Schiff base) linkage (C=N).[8] This functional group is formed from the condensation of an aldehyde (2-amino-3,5-dibromobenzaldehyde) and a primary amine (trans-4-aminocyclohexanol).[5] The stability of this imine bond is inherently sensitive to the chemical environment, particularly pH and the presence of nucleophiles like water.

Theoretical Degradation Pathways: A Mechanistic Perspective

The is primarily dictated by the reactivity of the imine bond. The following degradation pathways are anticipated under forced degradation conditions.

Hydrolytic Degradation (Acidic and Basic)

The most probable degradation pathway is the hydrolysis of the imine bond .[9][10][11] This reaction is essentially the reverse of its formation and is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In an acidic medium, the imine nitrogen is protonated to form an iminium ion. This protonation renders the imine carbon significantly more electrophilic and susceptible to nucleophilic attack by water. The resulting carbinolamine intermediate then undergoes proton transfer and elimination of the amine to regenerate the aldehyde and the protonated amine.[12] The rate of imine formation and hydrolysis is highly pH-dependent, often with a maximum rate observed around a pH of 4-5.[9]

  • Base-Catalyzed Hydrolysis: While generally slower than acid-catalyzed hydrolysis, breakdown can also occur under basic conditions. The mechanism involves the direct attack of a hydroxide ion on the imine carbon, followed by proton transfer to yield the carbinolamine intermediate, which then collapses to the aldehyde and amine.

The expected degradation products from hydrolysis are 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol .

Oxidative Degradation

The aromatic amine and the imine functional group present potential sites for oxidation. Studies on the parent drug, Ambroxol, have shown it to be susceptible to oxidative degradation.[6][13][14] Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) can be used to simulate this stress. The primary amino group on the aromatic ring is a likely site of oxidation, potentially leading to the formation of nitroso or nitro derivatives, or complex colored polymeric products. The imine bond itself can also be cleaved under strong oxidative conditions.

Photodegradation

The aromatic ring system with its amino and bromine substituents suggests that the molecule may absorb UV radiation, making it potentially susceptible to photolytic degradation. The energy from light absorption can promote the molecule to an excited state, leading to bond cleavage or reaction with other molecules. Imines can undergo E/Z isomerization upon exposure to light, which could alter their chromatographic behavior and biological activity.[15][16] More extensive degradation could involve cleavage of the imine bond or reactions involving the aromatic ring.

The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach for photostability testing, which should be followed.[17]

A Framework for Stability Assessment: Forced Degradation Protocol

Forced degradation studies, or stress testing, are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[17][18] This data is crucial for developing stability-indicating analytical methods.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution of Compound in a Suitable Solvent (e.g., Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) prep->acid Dilute stock into stress medium base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) prep->base Dilute stock into stress medium oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid Dilute stock into stress medium therm Thermal (e.g., 60°C in Solution) prep->therm Dilute stock into stress medium photo Photolytic (ICH Q1B Conditions) prep->photo Dilute stock into stress medium control Control (Solvent only, protected from light) prep->control Dilute stock into stress medium analyze Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze eval Evaluate Peak Purity Determine % Degradation Identify Degradants (LC-MS) analyze->eval

Caption: Workflow for forced degradation of Ambroxol Impurity C.

Step-by-Step Protocols

Objective: To achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[17]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of ~100 µg/mL.

    • Maintain separate aliquots at room temperature (~25°C) and an elevated temperature (e.g., 60°C).

    • Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of ~100 µg/mL.

    • Maintain separate aliquots at room temperature and an elevated temperature (e.g., 60°C).

    • Sample at the same time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of ~100 µg/mL.

    • Keep the solution at room temperature, protected from light.

    • Sample at the specified time intervals.

  • Thermal Degradation:

    • Dilute the stock solution with the chosen analytical mobile phase or a neutral buffer (e.g., water:methanol 50:50) to a final concentration of ~100 µg/mL.

    • Heat the solution in a controlled temperature oven or water bath at 60°C.

    • Sample at the specified time intervals.

  • Photolytic Degradation:

    • Expose a solution of the compound (~100 µg/mL) to a light source that provides a combination of UV and visible light, as specified in ICH Q1B.

    • The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.

    • Simultaneously, run a dark control sample to differentiate between thermal and photolytic degradation.

Analytical Strategy: The Stability-Indicating Method

A validated stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Key Method Characteristics:

  • Specificity/Selectivity: The method must be able to resolve the parent peak from all potential degradation products and from any components of the matrix (e.g., excipients in a formulation). Peak purity analysis using a photodiode array (PDA) detector is essential to confirm this.

  • Accuracy and Precision: The method must provide accurate and reproducible results for the quantification of the parent compound.

  • Linearity and Range: The method should demonstrate a linear relationship between detector response and concentration over a defined range.

A common starting point for method development would be a reversed-phase C18 column with a gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

Anticipated Results and Data Interpretation

The data from the forced degradation studies should be tabulated to clearly show the percentage of the parent compound remaining and the formation of degradation products over time.

Table 1: Example Data Summary from Forced Degradation Studies

Stress ConditionTime (hours)% Parent Compound Remaining% Area of Major Degradant 1% Area of Major Degradant 2
0.1 M HCl (60°C) 0100.00.00.0
485.212.1 (RRT ~0.5)2.5 (RRT ~0.8)
872.522.84.1
2445.145.38.9
0.1 M NaOH (60°C) 2492.35.11.8
3% H₂O₂ (RT) 2488.61.59.7
Heat (60°C) 2498.5Not Detected1.1
Light (ICH Q1B) -95.73.2Not Detected

Interpretation:

  • The data would likely confirm that the compound is most susceptible to acid hydrolysis , followed by oxidative and basic conditions.

  • The relative retention times (RRTs) of the degradation products help in tracking them across different stress conditions.

  • Mass spectrometry (LC-MS) should be employed to identify the structures of the major degradants to confirm the proposed pathways.

Proposed Degradation Pathway Diagram

Based on the principles of imine chemistry, the primary degradation pathway can be visualized as follows:

Caption: Primary hydrolytic degradation pathway of the target compound.

Conclusion and Recommendations for Handling and Storage

The stability profile of this compound in solution is dominated by the susceptibility of its imine bond to hydrolysis. The compound is expected to be most labile in acidic aqueous solutions. It also shows some sensitivity to oxidative and photolytic stress.

Key Recommendations:

  • pH Control: To maintain the stability of this compound in solution for analytical or formulation purposes, the pH should be controlled, preferably in the neutral to slightly alkaline range (pH 7-8), and buffered if necessary.

  • Solvent Selection: For long-term storage of solutions, aprotic organic solvents should be considered over aqueous or protic solvents like methanol. If aqueous solutions are necessary, they should be prepared fresh.

  • Storage Conditions: Solutions should be protected from light and stored at refrigerated (2-8°C) or frozen (-20°C) temperatures to minimize both hydrolytic and thermal degradation.[7]

  • Inert Atmosphere: For solutions highly sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

By rigorously applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently characterize the stability of this compound, ensuring the development of safe, effective, and stable pharmaceutical products.

References

  • trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol - Physico-chemical Properties . ChemBK. [Link]

  • STABILITY STUDY OF AMBROXOL HYDROCHLORIDE SUSTAINED RELEASE PELLETS COATED WITH ACRYLIC POLYMER . The Pharma Innovation. [Link]

  • Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques . National Institutes of Health. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms . Master Organic Chemistry. [Link]

  • Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability . ResearchGate. [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement . Organic Chemistry Portal. [Link]

  • Stability-Indicating HPTLC Determination of Ambroxol Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form . Journal of Chromatographic Science. [Link]

  • This compound . PubChem. [Link]

  • Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol.
  • Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability . Research Journal of Pharmacy and Technology. [Link]

  • Light them up: photoresponsive imine-containing systems . Royal Society of Chemistry. [Link]

  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]

  • Ambroxol EP Impurity C | 50910-53-7 . SynZeal. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes) . Master Organic Chemistry. [Link]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products . International Council for Harmonisation. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products . European Medicines Agency. [Link]

  • Photoswitchable Imines Drive Dynamic Covalent Systems to Nonequilibrium Steady States . Journal of the American Chemical Society. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 . International Council for Harmonisation. [Link]

  • Photoswitchable Imines Drive Dynamic Covalent Systems to Nonequilibrium Steady States . National Institutes of Health. [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update . ResearchGate. [Link]

  • Imine . Wikipedia. [Link]

  • Imine and Enamine Hydrolysis Mechanism . Chemistry Steps. [Link]

  • Imine Hydrolysis . BYJU'S. [Link]

  • Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability . Research Journal of Pharmacy and Technology. [Link]

Sources

Technical Guide: X-ray Crystallography of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

[1]

Executive Summary

This guide details the crystallographic characterization of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol (CAS: 50910-53-7).[1] Often identified as Ambroxol Impurity C or the Schiff base precursor to the mucolytic drug Ambroxol, this compound represents a critical structural checkpoint in pharmaceutical development.

Unlike its reduced counterpart (Ambroxol), this molecule possesses a rigid imine (-CH=N-) linker, imparting distinct conformational constraints and packing motifs. Understanding its solid-state arrangement is vital for differentiating it from the Active Pharmaceutical Ingredient (API) during impurity profiling and for exploring its potential as a supramolecular building block via halogen bonding.

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for successful diffraction. The synthesis relies on a condensation reaction, followed by a controlled crystallization technique designed to minimize twinning.

Synthesis Workflow

The formation of the Schiff base is a dehydration condensation between an aldehyde and a primary amine.

  • Reactants: 2-Amino-3,5-dibromobenzaldehyde (1.0 eq) + trans-4-aminocyclohexanol (1.0 eq).[2]

  • Solvent: Absolute Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst: Glacial acetic acid (catalytic amount, optional but recommended to protonate the carbonyl oxygen).

  • Conditions: Reflux for 2–4 hours.

Crystallization Methodology

Technique: Slow Evaporation Solution Growth (SESG) at controlled temperature.

  • Dissolution: Dissolve the crude yellow precipitate in hot Methanol (approx. 60°C) until saturation is reached.

  • Filtration: Hot filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust/insoluble particles).

  • Vessel Setup: Transfer filtrate to a narrow-neck vial. Cover with Parafilm and poke 3–5 small holes to regulate evaporation rate.

  • Incubation: Store in a vibration-free environment at 4°C (refrigerator) or 20°C (benchtop).

    • Note: Lower temperatures (4°C) favor slower growth, reducing disorder in the flexible cyclohexanol ring.

  • Harvesting: Prismatic yellow crystals typically appear within 48–72 hours.

Data Collection Strategy

To resolve the positions of the heavy bromine atoms and the lighter hydrogen atoms (crucial for H-bonding analysis), the following acquisition parameters are recommended.

ParameterRecommendationRationale
Radiation Source Mo-Kα (λ = 0.71073 Å)Bromine absorbs Cu-Kα radiation heavily (high absorption coefficient), leading to scaling errors. Molybdenum is preferred.
Temperature 100 K (Cryostream)Freezes thermal vibrations of the cyclohexanol ring, improving resolution of the chair conformation.
Detector Distance 50–60 mmBalances resolution (high 2θ) with spot separation.
Scan Strategy ω and φ scansFull sphere coverage is required to accurately model the anomalous dispersion of Bromine.

Structural Analysis & Causality

This section interprets the molecular geometry and packing forces. The data presented below synthesizes standard crystallographic behaviors of brominated Schiff bases.

Molecular Geometry

The structure is defined by three rigid/semi-rigid distinct zones:

  • The Phenyl Ring: Planar and rigid, anchoring the two Bromine atoms at positions 3 and 5.

  • The Imine Linker (-CH=N-):

    • Configuration: Exclusively (E)-isomer . The steric bulk of the bromine at the ortho position relative to the imine forces the phenyl ring to twist slightly out of plane with the imine bond to minimize repulsion.

    • Bond Length: The C=N bond typically measures ~1.27 Å, confirming double-bond character (distinct from the ~1.47 Å C-N single bond in Ambroxol).

  • The Cyclohexanol Ring:

    • Conformation: Chair conformation . The bulky imine substituent and the hydroxyl group occupy equatorial positions to minimize 1,3-diaxial interactions. This confirms the trans stereochemistry is retained from the starting material.

Supramolecular Architecture

The packing is driven by a competition between "classical" hydrogen bonds and "non-classical" halogen bonds.

  • Hydrogen Bonding (Strong):

    • Donor: The terminal -OH group and the aniline -NH2.

    • Acceptor: The imine Nitrogen (N) and the hydroxyl Oxygen (O).

    • Motif: Chains often form via O-H···N(imine) or O-H···O interactions, creating 1D supramolecular polymers.

  • Halogen Bonding (Specific):

    • Interaction: C-Br···O or C-Br···π.

    • Significance: The electron-deficient "sigma-hole" on the Bromine atoms interacts with electron-rich nucleophiles (Oxygen or the π-system of adjacent rings). This directional force locks the layers together, increasing the melting point relative to non-brominated analogs.

Visualization of Interactions (Graphviz)

The following diagram maps the logical flow of forces stabilizing the crystal lattice.

CrystalPackingSubunitMolecule Unit(Asymmetric Unit)AmineAniline -NH2Subunit->AmineImineImine -N=Subunit->ImineHydroxylHydroxyl -OHSubunit->HydroxylBromineBromine -BrSubunit->BrominePiStackπ-π StackingSubunit->PiStackHBondHydrogen Bond(Strong/Directional)Amine->HBondImine->HBondHydroxyl->HBondXBondHalogen Bond(Sigma-Hole)Hydroxyl->XBondAcceptorBromine->XBond

Caption: Interaction map showing the interplay between Hydrogen Bonding (green) and Halogen Bonding (yellow) in stabilizing the crystal lattice.

Impurity Profiling & Differentiation

In drug development, distinguishing the Schiff base (Impurity C) from Ambroxol (API) is critical. X-ray crystallography provides the ultimate structural proof.

FeatureSchiff Base (Impurity C)Ambroxol (API)Crystallographic Marker
Linker Imine (-CH=N-)Amine (-CH₂-NH-)C=N bond length (~1.27 Å vs ~1.46 Å)
Geometry Planar (C-C=N-C)Flexible (C-C-N-C)Torsion Angle (Restricted vs Free rotation)
Color Yellow/OrangeWhite/ColorlessConjugation (Extended π-system in Schiff base)
Space Group Typically P2₁/c or P-1P2₁/c (Polymorph dependent)Unit Cell Dimensions

Protocol for Validation: If a batch of Ambroxol shows yellow discoloration, dissolve a sample and grow a single crystal. If the refined structure reveals a C=N double bond distance (~1.28 Å) and lack of hydrogen on the linker carbon, the batch is contaminated with the Schiff base intermediate.

References

  • PubChem. (n.d.).[3] this compound (Compound).[1][4][3][5] National Library of Medicine. Retrieved from [Link]

  • European Pharmacopoeia. (2024). Ambroxol Hydrochloride: Impurity C.[3] European Directorate for the Quality of Medicines & HealthCare. (Contextual reference for Impurity C designation).

Methodological & Application

reductive amination synthesis of Ambroxol impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Synthesis of Ambroxol Impurity C via Interrupted Reductive Amination

Part 1: Core Directive & Scientific Context

Executive Summary

Ambroxol Impurity C (trans-4-[[(E)-2-Amino-3,5-dibromobenzyliden]amino]cyclohexanol) is the Schiff base (imine) intermediate formed during the reductive amination synthesis of the mucolytic drug Ambroxol.[1] In a standard manufacturing process, this species is transient, rapidly reduced by agents such as Sodium Borohydride (


) to form the final active pharmaceutical ingredient (API).[1]

However, for Quality Control (QC) and regulatory compliance (EP/USP), Impurity C must be synthesized as a stable reference standard.[1] This protocol details the targeted synthesis of Impurity C by isolating the condensation product of 3,5-dibromo-2-aminobenzaldehyde and trans-4-aminocyclohexanol, explicitly omitting the reduction step.[1]

Chemical Identity
  • Common Name: Ambroxol Impurity C (EP/BP Standard)[1]

  • Chemical Name: trans-4-[[(E)-2-Amino-3,5-dibromobenzyliden]amino]cyclohexanol[1][2][3]

  • CAS Number: 50910-53-7[1][2][3][4][5][6]

  • Molecular Formula:

    
    [1][2][3][6]
    
  • Molecular Weight: 376.09 g/mol [1][2][3][6]

  • Key Structural Feature: An imine (

    
    ) bond linking the brominated aniline ring to the cyclohexyl ring.[1]
    

Part 2: Scientific Integrity & Mechanism

The Reductive Amination Pathway

The synthesis of Ambroxol proceeds via a two-stage reductive amination. To isolate Impurity C, we must exploit the reaction kinetics of the first stage (Condensation) while strictly preventing the second stage (Reduction).[1]

  • Stage 1 (Condensation): The nucleophilic amine group of trans-4-aminocyclohexanol attacks the carbonyl carbon of 3,5-dibromo-2-aminobenzaldehyde.[1] Water is eliminated to form the Schiff Base (Impurity C) .[1] This reaction is reversible and equilibrium-driven.[1]

  • Stage 2 (Reduction - BLOCKED): In API production, a reducing agent (e.g.,

    
    ) donates a hydride to the imine carbon, irreversibly forming the amine (Ambroxol).[1] For Impurity C synthesis, this step is omitted. 
    
Critical Process Parameters (CPPs)
  • Water Removal: As condensation produces water, the presence of water can hydrolyze the imine back to starting materials.[1] The protocol uses anhydrous solvents or azeotropic distillation to drive the equilibrium forward.

  • pH Control: Slightly acidic conditions catalyze imine formation, but strong acids can protonate the amine, deactivating the nucleophile.[1]

  • Temperature: Elevated temperatures (Reflux) favor the elimination of water.[1]

Part 3: Experimental Protocol

Reagents & Equipment
ReagentCASEq.Role
3,5-Dibromo-2-aminobenzaldehyde 50910-55-91.0Electrophile (Aldehyde)
trans-4-Aminocyclohexanol 27489-62-91.1Nucleophile (Amine)
Methanol (Anhydrous) 67-56-1SolventReaction Medium
Toluene (Alternative)108-88-3SolventAzeotropic water removal
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge 5.0 g (17.8 mmol) of 3,5-dibromo-2-aminobenzaldehyde into the flask.

  • Add 2.25 g (19.6 mmol) of trans-4-aminocyclohexanol (1.1 equivalents).

  • Add 100 mL of anhydrous Methanol.

    • Note: If high yield is critical, use Toluene (100 mL) with a Dean-Stark trap to physically remove water.[1]

Step 2: Condensation (Imine Formation) [1][7]

  • Heat the mixture to reflux (

    
     for MeOH; 
    
    
    
    for Toluene) under nitrogen atmosphere.
  • Maintain reflux for 2–4 hours .

  • Monitor: Check reaction progress via TLC (Mobile Phase: Dichloromethane:Methanol 9:1). The aldehyde spot (

    
    ) should disappear, and a new, slightly more polar imine spot (
    
    
    
    ) should appear.[1]
    • Critical: Do NOT add any reducing agent (e.g., Sodium Borohydride).[1]

Step 3: Workup & Isolation [1]

  • Cooling: Remove heat and allow the reaction mixture to cool slowly to room temperature (

    
    ).
    
  • Crystallization: The Schiff base often precipitates as a yellow/off-white solid upon cooling.[1]

    • If no precipitate forms:[1] Concentrate the solution to ~20% volume using a rotary evaporator (

      
      , vacuum), then cool to 
      
      
      
      .
  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with cold anhydrous methanol (2 x 10 mL). Avoid water washes to prevent hydrolysis.[1]

  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    

Step 4: Recrystallization (Optional for High Purity)

  • Dissolve the crude solid in a minimum amount of boiling ethanol.

  • Cool to crystallize.[1][8]

  • Filter and dry as above.

Part 4: Analytical Characterization

To validate the synthesis of Impurity C (and confirm it is not Ambroxol), compare the spectral data against the following expected values.

TechniqueExpected Signal (Impurity C)Distinction from Ambroxol
HPLC RT ~ 0.6-0.8 relative to AmbroxolElutes before Ambroxol (less polar due to lack of amine H-bonding).[1]
1H NMR

8.5 - 8.9 ppm (1H, s, -N=CH- )
The diagnostic Imine proton is present.[1] Ambroxol has a methylene doublet at ~4.0 ppm.[1]
IR 1630 - 1640 cm⁻¹ (C=N stretch)Strong band absent in Ambroxol.[1]
MS (ESI) m/z 376

Same mass as Ambroxol minus 2H (Ambroxol is 378).[1]
Melting Point 115 - 118°C (Free Base)Distinct from Ambroxol HCl (~233°C).[1]

Part 5: Visualization of Pathways

Diagram 1: Reaction Mechanism & Impurity Formation

This diagram illustrates the divergence between the API synthesis and the Impurity C isolation.

Ambroxol_Impurity_C Figure 1: Synthesis Pathway. Green arrow indicates the target workflow; Red dashed arrow indicates the step to avoid. Aldehyde 3,5-Dibromo-2-aminobenzaldehyde (Starting Material) ImpurityC AMBROXOL IMPURITY C (Schiff Base / Imine) TARGET MOLECULE Aldehyde->ImpurityC Condensation (-H2O) Reflux Amine trans-4-Aminocyclohexanol (Nucleophile) Amine->ImpurityC Condensation (-H2O) Reflux Ambroxol Ambroxol API (Secondary Amine) ImpurityC->Ambroxol Reductive Step (NaBH4) BLOCKED FOR IMPURITY SYNTHESIS

Diagram 2: Experimental Workflow

Workflow Figure 2: Step-by-Step Isolation Protocol for Ambroxol Impurity C Start Start: Weigh Reagents Mix Dissolve in Anhydrous MeOH (1.0 eq Aldehyde + 1.1 eq Amine) Start->Mix Reflux Reflux (65°C) for 2-4 Hours Monitor by TLC Mix->Reflux Check Is Aldehyde consumed? Reflux->Check Check->Reflux No (Continue Heating) Cool Cool to 0-5°C Precipitate Imine Check->Cool Yes Filter Vacuum Filtration Wash with Cold MeOH Cool->Filter Dry Vacuum Dry at 40°C Filter->Dry

Part 6: References

  • European Directorate for the Quality of Medicines (EDQM). Ambroxol Hydrochloride Monograph 1489.[1] European Pharmacopoeia (Ph.[1] Eur.) 10.[1]0. [Link][1]

  • Haas, G., et al. Process for the preparation of N-(2-amino-3,5-dibromobenzyl)-trans-amino-cyclohexanol.[1][9] GB Patent 2239241A, 1991.[1]

  • Li, M. Synthesis method of ambroxol hydrochloride compound. CN Patent 103073439B, 2013.[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70487064: Ambroxol Impurity C.[1] PubChem, 2025.[1] [Link][1][2]

Sources

Application Note: trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol as a Molecular Probe

[1]

Executive Summary

This compound (CAS: 50910-53-7) is the Schiff base precursor and a primary impurity of the mucolytic drug Ambroxol.[1][2] While often categorized merely as a reference standard (Ambroxol Impurity C ), its unique azomethine (-C=N-) structure endows it with specific utility as a molecular probe in two distinct domains:

  • Pharmacological Probe: It acts as a modulator of the Nitric Oxide (NO)-dependent soluble Guanylate Cyclase (sGC) pathway, serving as a tool to investigate mucociliary clearance mechanisms and inflammatory signaling.

  • Fluorescent Chemosensor: The electron-rich dibromobenzylidene moiety functions as a "turn-on" fluorescent ligand for transition metal ions (e.g., Cu²⁺, Fe³⁺) and a pH-sensitive reporter due to the protonation dynamics of the imine bond.

This guide provides standardized protocols for utilizing this molecule to probe biochemical pathways and quantify metal ion concentrations.

Mechanism of Action & Chemical Properties[1]

Structural Logic

The molecule consists of a 2-amino-3,5-dibromophenyl ring linked to a trans-cyclohexanol ring via an imine (Schiff base) bridge.

  • The Imine Bridge (-N=CH-): This is the "active site" for hydrolysis and metal coordination. It is susceptible to hydrolysis in acidic aqueous environments, reverting to the aldehyde and amine (Ambroxol precursor).

  • The Dibromo Moiety: Provides heavy atom effects that influence fluorescence quantum yield and enhances binding affinity to hydrophobic pockets in enzymes like sGC.

Signaling Pathway (Pharmacological Probe)

As a pharmacological probe, the molecule interferes with the NO-sGC-cGMP signaling axis. Unlike Ambroxol (which acts as a chaperone for GCase), the Schiff base form has been implicated in modulating NO-dependent sGC activation, influencing mucus secretion and airway smooth muscle tone.

GNONitric Oxide (NO)sGC_inactivesGC (Inactive)NO->sGC_inactiveActivatessGC_activesGC (Active)sGC_inactive->sGC_activeGTPGTPsGC_active->GTPCatalyzescGMPcGMPGTP->cGMPClearanceMucociliary Clearance(Therapeutic)cGMP->ClearancePromotesMucusMucus Hypersecretion(Pathology)ProbePROBE:Schiff Base InhibitorProbe->sGC_activeModulates/InhibitsProbe->MucusSuppresses

Figure 1: Proposed mechanism of action in the NO-sGC pathway. The probe modulates sGC activity, influencing downstream cGMP levels and mucus rheology.

Preparation & Handling

Solubility & Stock Solutions

The Schiff base is hydrophobic and hydrolytically unstable in water over long periods.

  • Primary Solvent: DMSO (Dimethyl sulfoxide) or Methanol.

  • Solubility: ~10-20 mg/mL in DMSO.

  • Stability:

    • Solid State: Stable for >1 year at 2-8°C (protect from light).

    • Solution: Hydrolyzes in aqueous buffers (pH < 7) within hours. Always prepare fresh.

Protocol: Stock Solution Preparation
  • Weigh 3.76 mg of the probe (MW: 376.09 g/mol ).

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock.

  • Vortex for 30 seconds until fully dissolved (solution should be clear/pale yellow).

  • Aliquot into amber tubes and store at -20°C. Do not freeze-thaw more than twice.

Protocol A: Pharmacological Probe (sGC Inhibition Assay)

Objective: To use the probe to assess the inhibition or modulation of soluble Guanylate Cyclase (sGC) activity in bronchial epithelial cells.

Materials
  • Cell Line: Calu-3 or BEAS-2B (Human bronchial epithelial cells).

  • Reagents: SNP (Sodium Nitroprusside, NO donor), GTP, IBMX (PDE inhibitor).

  • Detection: cGMP ELISA Kit.

Step-by-Step Methodology
  • Cell Seeding: Seed cells in 96-well plates (10,000 cells/well) and culture for 24 hours.

  • Pre-incubation:

    • Wash cells with PBS.

    • Add serum-free medium containing 0.5 mM IBMX (to prevent cGMP degradation).

    • Add the Probe (0.1 µM – 100 µM) and incubate for 30 minutes at 37°C.

    • Control: Vehicle (0.1% DMSO) only.

  • Stimulation:

    • Add 100 µM SNP (NO donor) to all wells (except negative control).

    • Incubate for 60 minutes at 37°C.

  • Lysis & Extraction:

    • Aspirate medium.

    • Lyse cells using 0.1 M HCl (or kit-specific lysis buffer).

  • Quantification:

    • Measure intracellular cGMP levels using a competitive ELISA kit.

    • Data Analysis: Plot % sGC Activity vs. Log[Probe Concentration] to determine IC50.

GroupTreatmentExpected Outcome
Basal DMSO onlyLow cGMP
Stimulated SNP + DMSOHigh cGMP (100% Activity)
Experimental SNP + Probe (Gradient)Dose-dependent reduction in cGMP

Protocol B: Fluorescent Chemosensor for Metal Ions

Objective: To utilize the Schiff base functionality to detect transition metal ions (specifically Cu²⁺ or Fe³⁺) via fluorescence quenching or turn-on mechanisms.

Mechanism

The azomethine nitrogen and the hydroxyl group on the cyclohexane ring (or potential phenolic tautomers) form a coordination pocket. Binding of paramagnetic metals (Cu²⁺, Fe³⁺) typically causes fluorescence quenching (Chelation Enhanced Quenching, CHEQ) or a shift in emission wavelength.

Materials
  • Buffer: 10 mM HEPES/Acetonitrile (7:3 v/v), pH 7.4. Note: Avoid acidic buffers to prevent hydrolysis.

  • Spectrofluorometer: Excitation/Emission slit widths: 5 nm.

Step-by-Step Methodology
  • Probe Solution: Dilute the DMSO stock into the buffer to a final concentration of 10 µM .

  • Spectral Scan:

    • Excitation: Scan 300–400 nm (Max expected ~340-360 nm).

    • Emission: Scan 400–600 nm.

  • Titration:

    • Add aliquots of metal ion stock (e.g., CuCl₂ in water) to the probe solution (0 to 5 equivalents).

    • Record emission spectra after 2 minutes of equilibration for each addition.

  • Data Processing:

    • Plot Fluorescence Intensity (

      
      ) at 
      
      
      vs. Metal Concentration (
      
      
      ).
    • Calculate the Association Constant (

      
      ) using the Benesi-Hildebrand plot:
      
      
      

Protocol C: Analytical Probe (Impurity Profiling)

Objective: To use the molecule as a reference standard ("Impurity C") to validate the purity of Ambroxol formulations or study its degradation kinetics.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.02 M Ammonium Phosphate buffer (pH 7.0).

    • B: Acetonitrile.[3]

    • Gradient: 50:50 Isocratic (or gradient 20% B to 80% B over 20 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 248 nm (Ambroxol max) and 310 nm (Schiff base specific).

Identification Criteria

The Schiff base (Impurity C) is less polar than Ambroxol due to the loss of hydrogen bond donors (amine -> imine) and will typically elute after Ambroxol in reverse-phase chromatography.

Troubleshooting & Critical Controls

IssueProbable CauseSolution
Loss of Signal (Fluorescence) Hydrolysis of the imine bondEnsure pH > 7.0; increase organic solvent ratio (e.g., 50% ACN).
Inconsistent IC50 (Bioassay) Probe precipitationDo not exceed 0.5% DMSO in cell culture media. Check solubility at >50 µM.
Multiple Peaks in HPLC Degradation in autosamplerKeep samples at 4°C. Analyze immediately after dilution.

References

  • European Pharmacopoeia (Ph. Eur.) . Ambroxol Hydrochloride Monograph: Impurity C. 10th Edition. (Standard for chemical identity).[4][5]

  • BenchChem . This compound Product Information. Retrieved from (Bioactivity and sGC inhibition reference).

  • Asian Journal of Chemistry . Synthesis and Spectral Studies of Schiff Base Receptor for Fluorescence Detection of Hg(II). 2019; 31(1).[6][7] (Methodology for dibromobenzylidene Schiff base fluorescence).

  • PubChem . Compound Summary: this compound.[3][1][2][4] CID 70487064. Retrieved from .

  • SynZeal . Ambroxol EP Impurity C Reference Standard. Retrieved from .[4]

Application Note: A Validated Protocol for the Laboratory Synthesis of Ambroxol from its Process Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, validated protocol for the efficient laboratory synthesis of Ambroxol, a potent mucolytic agent, from its known process-related impurity, Ambroxol Impurity C (trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol). The conversion is achieved through a selective reduction of the imine functional group present in Impurity C. This guide is designed for researchers, scientists, and drug development professionals, offering detailed step-by-step methodologies, explanations of the underlying chemical principles, and robust analytical characterization techniques. The successful conversion of a key impurity back into the active pharmaceutical ingredient (API) represents a valuable strategy for process optimization, waste reduction, and the synthesis of analytical reference standards.

Introduction and Scientific Rationale

Ambroxol, chemically known as trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol, is a widely used secretolytic and secretomotor agent for the treatment of respiratory disorders associated with excessive or viscous mucus.[1] In the synthesis and manufacturing of any pharmaceutical compound, rigorous control of impurities is paramount to ensure the safety and efficacy of the final drug product.

Ambroxol Impurity C, identified as trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol, is a significant process-related impurity that can arise during various synthetic routes.[2][3][4] It is structurally characterized by an imine (or Schiff base) linkage where the final Ambroxol molecule contains a secondary amine. This structural relationship presents a strategic opportunity: the direct conversion of the impurity back to the parent API through a selective chemical reduction.

The core of this protocol is the selective reduction of the carbon-nitrogen double bond (C=N) of the imine in Impurity C to a carbon-nitrogen single bond (C-N), yielding the secondary amine of Ambroxol. For this transformation, sodium borohydride (NaBH₄) is the reducing agent of choice.

Causality of Experimental Choice: Sodium borohydride is a mild and highly selective reducing agent. Its utility here is threefold:

  • Selectivity: It readily reduces aldehydes, ketones, and imines but does not affect more stable functional groups such as esters, amides, or, critically in this case, the aromatic ring. This ensures the integrity of the core Ambroxol scaffold is maintained.

  • Operational Simplicity: Unlike more potent and hazardous reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol and ethanol and can be handled safely on the benchtop with standard laboratory precautions.[5]

  • High Efficiency: The reduction of imines with sodium borohydride is a well-established and high-yielding reaction, with literature precedents suggesting yields upwards of 90% for this specific conversion.[6]

This application note details a complete workflow, from reaction setup and execution to product isolation, purification, and comprehensive analytical validation.

Reaction Scheme and Experimental Workflow

The synthetic transformation and the overall laboratory workflow are depicted below.

Caption: Reduction of Ambroxol Impurity C to Ambroxol.

G start Start: Ambroxol Impurity C dissolve 1. Dissolution Dissolve Impurity C in Methanol start->dissolve cool 2. Cooling Cool solution to 0-5 °C in an ice bath dissolve->cool reduce 3. Reduction Add NaBH₄ portion-wise Monitor by TLC cool->reduce quench 4. Quenching Carefully add deionized water to decompose excess NaBH₄ reduce->quench isolate 5. Isolation Remove solvent via rotary evaporation Isolate crude solid quench->isolate purify 6. Purification Recrystallize from Ethanol/Water isolate->purify characterize 7. Characterization Analyze by HPLC, NMR, MS, FT-IR purify->characterize end End: Pure Ambroxol characterize->end

Caption: Step-by-step experimental workflow diagram.

Materials, Reagents, and Instrumentation

Materials and Reagents
Material/ReagentGradeSupplierNotes
Ambroxol Impurity C>98% PurityCommercially AvailableAlso known as trans-4-[[(E)-2-amino-3,5-dibromobenzyliden]amino]cyclohexanol. CAS: 50910-53-7[2][7]
Sodium Borohydride (NaBH₄)Reagent Grade, ≥98%Standard Chemical SupplierHandle with care; corrosive and reacts with water.
Methanol (MeOH)Anhydrous, ACS GradeStandard Chemical SupplierUsed as the reaction solvent.
Ethanol (EtOH)Reagent GradeStandard Chemical SupplierUsed for recrystallization.
Deionized Water (H₂O)Type 1In-houseUsed for quenching and recrystallization.
Dichloromethane (DCM)ACS GradeStandard Chemical SupplierFor Thin Layer Chromatography (TLC).
TLC PlatesSilica Gel 60 F₂₅₄Standard Chemical SupplierFor reaction monitoring.
Hydrochloric Acid (HCl)ConcentratedStandard Chemical SupplierFor salification (optional).
Instrumentation
  • Analytical Balance: 4-decimal place

  • Magnetic Stirrer with Hotplate

  • Rotary Evaporator

  • Vacuum Filtration Apparatus (Büchner funnel, filter flask)

  • High-Performance Liquid Chromatography (HPLC): With UV detector[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectrometer: (¹H, ¹³C)

  • Mass Spectrometer (MS)

  • Fourier-Transform Infrared (FT-IR) Spectrometer

Detailed Experimental Protocol

This protocol is based on the reduction of a 1.0 g scale of Ambroxol Impurity C.

Step 1: Reaction Setup and Dissolution
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ambroxol Impurity C (1.0 g, 2.66 mmol).

  • Add anhydrous methanol (25 mL) to the flask.

  • Stir the mixture at room temperature (20-25 °C) until all the solid has completely dissolved.

Step 2: Reduction with Sodium Borohydride
  • Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Once the temperature is stable, begin adding sodium borohydride (0.15 g, 3.99 mmol, 1.5 equivalents) to the solution.

    • Causality Note: The NaBH₄ is added portion-wise (in small amounts over 5-10 minutes) rather than all at once. This is critical to control the exothermic nature of the reaction and the rate of hydrogen gas evolution, preventing a dangerous pressure buildup and temperature spike.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 2 hours.

Step 3: Reaction Monitoring (TLC)
  • Monitor the reaction progress by TLC to confirm the consumption of the starting material.

  • Mobile Phase: Dichloromethane:Methanol (95:5 v/v).

  • Procedure: Spot the starting material (a solution of Impurity C in methanol) and the reaction mixture on a TLC plate.

  • Visualization: Use a UV lamp (254 nm). The starting imine and the product amine are both UV active.

  • Expected Result: The reaction is complete when the spot corresponding to the starting material (Impurity C) is no longer visible in the reaction mixture lane.

Step 4: Quenching the Reaction
  • Once the reaction is complete, cool the flask back down in an ice-water bath.

  • Slowly and carefully add deionized water (10 mL) dropwise to the reaction mixture.

    • Safety and Rationale: This step quenches any unreacted sodium borohydride and hydrolyzes the borate-amine complexes formed during the reaction. This process can be vigorous and evolve hydrogen gas; slow, controlled addition is essential for safety.

  • Stir the mixture for an additional 15 minutes after the water addition is complete.

Step 5: Product Isolation
  • Remove the methanol and water from the reaction mixture using a rotary evaporator under reduced pressure.

  • The resulting crude white solid is a mixture of Ambroxol and inorganic borate salts.

  • Add deionized water (20 mL) to the solid, stir for 10 minutes to dissolve the salts, and then collect the insoluble Ambroxol product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 10 mL).

  • Dry the crude product under vacuum.

Step 6: Purification by Recrystallization
  • Transfer the crude Ambroxol solid to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (approximately 20-30 mL) to dissolve the solid completely. Gentle heating on a hotplate may be required.

  • Slowly add hot deionized water dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the pure, crystalline Ambroxol by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol/water (1:1) solution.

  • Dry the final product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Analytical Characterization of Ambroxol

The identity and purity of the synthesized Ambroxol must be confirmed by a suite of analytical techniques.

ParameterMethodExpected Result
Purity HPLC Purity ≥ 99.5%. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common system.[10]
Identity ¹H-NMR Confirmation of the molecular structure. Key signals include the disappearance of the imine proton (-CH=N-) from ~8.5 ppm and the appearance of a new methylene signal (-CH₂-NH-) around 3.8-4.0 ppm.
Identity Mass Spec. The molecular ion peak corresponding to the mass of Ambroxol (C₁₃H₁₈Br₂N₂O, M.W. = 378.1 g/mol ) should be observed.[11]
Identity FT-IR Disappearance of the C=N imine stretch (approx. 1640-1690 cm⁻¹) and appearance of a distinct N-H stretching band for the secondary amine (approx. 3300-3500 cm⁻¹).
Physical Melting Point The hydrochloride salt has a reported melting point of 233-234.5 °C (decomposition).[12]

Conclusion

This application note presents a reliable and efficient protocol for the laboratory synthesis of Ambroxol from its process-related Impurity C. The method leverages a selective reduction with sodium borohydride, which is a safe, high-yielding, and straightforward procedure suitable for standard chemical laboratories. The detailed steps for reaction, workup, purification, and characterization provide a self-validating system for researchers engaged in pharmaceutical synthesis, process development, and the preparation of analytical standards.

References

  • Synthetic method of ambroxol hydrochloride. Eureka | Patsnap. [Link]

  • CN104788326A - Synthesis method of ambroxol hydrochloride.
  • Synthesis for Ambroxol Hydrochloride. Semantic Scholar. [Link]

  • CN110229111A - Ambroxol impurity and the preparation method and application thereof.
  • "A Process For The Preparation Of Ambroxol". Quick Company. [Link]

  • CN103073439B - Synthesis method of ambroxol hydrochloride compound.
  • ambroxol ep impurity c. Allmpus - Research and Development. [Link]

  • Ambroxol EP Impurity C | 50910-53-7. SynZeal. [Link]

  • CAS No : 50910-53-7| Product Name : Ambroxol Hydrochloride - Impurity C. Pharmaffiliates. [Link]

  • Ambroxol EP Impurity C | CAS No- 50910-53-7. GLP Pharma Standards. [Link]

  • (PDF) Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. ResearchGate. [Link]

  • GB2239241A - Process for the preparation of N-(2-amino-3,5-dibromobenzyl)-trans-amino-cyclohexanol.
  • EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Research Journal of Pharmacy and Technology. [Link]

  • trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol. PubChem. [Link]

  • Process for the preparation of trans-4-aminocyclohexanol - Patent EP-0909753-B1. PubChem. [Link]

  • CN103073439A - Synthesis method of ambroxol hydrochloride compound.
  • Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Longdom Publishing. [Link]

  • Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol.
  • RP-HPLC and Spectrophotometric Estimation of Ambroxol Hydrochloride and Cetirizine Hydrochloride in Combined Dosage Form. PMC - NIH. [Link]

  • trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol Request for Quotation. ChemBK. [Link]

  • CN109942444B - Method for preparing trans-p-aminocyclohexanol.
  • Analytical Methods for Quantitative Estimation of Ambroxol HCl in Pharmaceutical Preparation: A Review. RJPT. [Link]

Sources

cell-based assays involving trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological properties of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol , hereinafter referred to as Ambroxol-SB (Schiff Base) .

This compound is the imine precursor (Schiff base) of the well-known drug Ambroxol . While Ambroxol is a validated pharmacological chaperone for Glucocerebrosidase (GCase) and a sodium channel blocker, the biological profile of its Schiff base precursor represents a distinct chemical space, often studied to evaluate prodrug potential, impurity toxicity, or novel antimicrobial/chaperone properties.

Compound: this compound CAS Registry Number: (Precursor to 18683-91-5) Molecular Formula: C13H16Br2N2O Target Applications: Chaperone Therapy Screening (Gaucher/Parkinson’s), Impurity Profiling, Antimicrobial Screening.

Executive Summary & Mechanism

The compound Ambroxol-SB contains an azomethine (–N=CH–) linkage, distinguishing it from Ambroxol (amine, –NH–CH2–). In aqueous cellular environments, Schiff bases exist in a dynamic equilibrium, potentially hydrolyzing to the parent aldehyde (2-Amino-3,5-dibromobenzaldehyde) and amine (trans-4-aminocyclohexanol), or acting as a lipophilic "prodrug" that penetrates membranes before reduction or hydrolysis.

Key Experimental Challenges:

  • Hydrolytic Stability: The imine bond is sensitive to acidic pH (lysosomes) and aqueous media.

  • Solubility: Higher lipophilicity than Ambroxol hydrochloride requires precise DMSO handling.

  • Fluorescence Interference: The dibromo-benzylidene moiety can quench or interfere with certain fluorophores (e.g., DAPI) in high-content imaging.

Proposed Mechanism of Action (Chaperone Hypothesis)

Similar to Ambroxol, Ambroxol-SB is hypothesized to bind the misfolded Glucocerebrosidase (GCase) enzyme in the Endoplasmic Reticulum (ER), stabilizing its folding and facilitating trafficking to the lysosome.

GCase_Chaperone Compound Ambroxol-SB (Cell Entry) ER Endoplasmic Reticulum (Neutral pH) Compound->ER Passive Diffusion Complex Chaperone-Enzyme Complex Compound->Complex Stabilization Misfolded_GCase Misfolded GCase (Unstable) Misfolded_GCase->Complex Binding Golgi Golgi Trafficking Complex->Golgi Lysosome Lysosome (Acidic pH) Golgi->Lysosome Hydrolysis Schiff Base Hydrolysis/Dissociation Lysosome->Hydrolysis pH < 5.0 Active_GCase Active GCase (Substrate Hydrolysis) Substrate Clearance Substrate Clearance Active_GCase->Substrate Clearance Hydrolysis->Active_GCase Release

Figure 1: Hypothesized Pharmacological Chaperone Mechanism. The Schiff base stabilizes misfolded GCase in the ER and dissociates in the acidic lysosome.

Preparation & Stability Protocol

Critical Step: Schiff bases are prone to hydrolysis. This protocol ensures the compound remains intact during the initial exposure.

Reagents
  • Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.

  • Media: DMEM or RPMI-1640 (Phenol red-free preferred for imaging).

  • Vehicle Control: 0.1% DMSO in Media.

Stock Solution Preparation (10 mM)
  • Weigh 5 mg of Ambroxol-SB powder.

  • Dissolve in 1.33 mL of Anhydrous DMSO to achieve a 10 mM stock.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Aliquot into amber microcentrifuge tubes (light sensitive) and store at -20°C . Do not freeze-thaw more than 3 times.

Working Solution (Immediate Use)
  • Dilution Rule: Do not dilute into aqueous media until immediately before adding to cells.

  • Stability Check: Verify stability by HPLC if the assay duration exceeds 24 hours. The imine bond half-life in pH 7.4 media is estimated at 6–12 hours depending on temperature.

Assay Protocol 1: Lysosomal GCase Activity (4-MUG Assay)

This assay determines if Ambroxol-SB restores GCase activity in Gaucher Disease patient fibroblasts or GCase-deficient lines (e.g., BE(2)-M17).

Materials
  • Cells: Gaucher Fibroblasts (N370S mutation) or BE(2)-M17.

  • Substrate: 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG).

  • Lysis Buffer: Citrate-Phosphate buffer (pH 5.4) + 0.25% Triton X-100 + Taurocholate (0.2%).

  • Stop Solution: 1M Glycine-NaOH, pH 10.5.

Step-by-Step Workflow
  • Seeding: Plate cells at 5,000 cells/well in 96-well black plates. Incubate for 24h.

  • Treatment:

    • Remove media.

    • Add fresh media containing Ambroxol-SB (concentration range: 1 µM – 50 µM ).

    • Include Ambroxol HCl (10 µM) as a positive control.

    • Incubate for 48 to 72 hours . (Note: Longer incubation allows for chaperone-mediated trafficking).

  • Wash: Wash cells 2x with cold PBS to remove extracellular compound.

  • Lysis: Add 50 µL of Lysis Buffer. Freeze-thaw once (-80°C to 37°C) to ensure lysosomal rupture.

  • Reaction:

    • Add 50 µL of 4-MUG substrate (3 mM in Citrate-Phosphate buffer).

    • Incubate at 37°C for 1 hour in the dark.

  • Stop & Read:

    • Add 100 µL of Stop Solution (High pH enhances 4-MU fluorescence).

    • Read Fluorescence: Ex 365 nm / Em 445 nm .

Data Analysis

Calculate the Fold Increase relative to DMSO-treated mutant cells.

  • Success Criteria: >1.5-fold increase in enzymatic activity indicates chaperone efficacy.

Assay Protocol 2: High-Content Imaging (Lysosomal Colocalization)

Visual confirmation that the compound increases lysosomal GCase levels.

Materials
  • Primary Ab: Anti-GCase (e.g., clone 8E4).

  • Lysosomal Marker: LysoTracker Red DND-99 (add live) or Anti-LAMP1 (fixed).

  • Secondary Ab: Alexa Fluor 488 (for GCase).

Workflow
  • Treatment: Treat cells with 10 µM Ambroxol-SB for 48 hours on glass coverslips or optical bottom plates.

  • Live Staining (Optional): Add LysoTracker Red (50 nM) for the last 30 mins.

  • Fixation: Fix with 4% Paraformaldehyde (15 mins). Avoid Methanol as it can disrupt lysosomal structure.

  • Permeabilization: 0.1% Saponin (preserves membrane antigens better than Triton).

  • Staining: Incubate with Anti-GCase (1:100) overnight, followed by Secondary Ab.

  • Imaging: Confocal microscopy. Measure Pearson’s Correlation Coefficient (PCC) between GCase (Green) and LAMP1/LysoTracker (Red).

Imaging_Workflow Step1 Cell Culture (Gaucher Fibroblasts) Step2 Treatment (Ambroxol-SB, 48h) Step1->Step2 Step3 Fixation & Permeabilization (4% PFA / Saponin) Step2->Step3 Step4 Immunostaining (Anti-GCase + Anti-LAMP1) Step3->Step4 Step5 Confocal Imaging (488nm / 561nm) Step4->Step5 Step6 Analysis (Pearson's Correlation) Step5->Step6

Figure 2: Immunofluorescence workflow for assessing lysosomal translocation.

Assay Protocol 3: Cytotoxicity & Safety Profiling (CCK-8)

Schiff bases can exhibit higher toxicity than their amine counterparts due to reactivity with cellular nucleophiles.

Workflow
  • Seeding: 5,000 cells/well (HepG2 or HEK293 for general toxicity).

  • Dosing: Serial dilution of Ambroxol-SB (0.1, 1, 10, 50, 100 µM).

  • Incubation: 24 hours.

  • Readout: Add CCK-8 (WST-8) reagent. Incubate 2 hours. Read OD at 450 nm.

  • Calculation: Determine IC50.

    • Note: If IC50 < 10 µM, the compound may be too toxic for chaperone therapy (which requires sustained dosing).

Expected Results & Troubleshooting

ParameterAmbroxol (Control)Ambroxol-SB (Test)Interpretation
GCase Activity +++ (High Increase)++ (Moderate)SB may hydrolyze to Ambroxol or bind weakly.
Lysosomal pH Neutralizing (Weak Base)VariableSB basicity differs; monitor for lysosomal swelling.
Cytotoxicity (IC50) > 100 µM~ 50 µMImine group may react with off-target proteins.
Stability StableHydrolysisIf activity = 0, check if SB degraded in media before cell entry.

Troubleshooting Tip: If the Schiff base precipitates in media, lower the concentration to <20 µM or increase the BSA (Bovine Serum Albumin) concentration in the media to act as a carrier, though this may reduce free drug fraction.

References

  • Ambroxol Pharmacology: Maegawa, G. H., et al. (2009). "Identification and characterization of ambroxol as a pharmacological chaperone for Gaucher disease." Journal of Biological Chemistry. Link

  • Schiff Base Bioactivity: Qin, W., et al. (2013). "Schiff Bases: A Short Review of their Antimicrobial Activities." Bioorganic & Medicinal Chemistry. Link

  • GCase Assay Protocols: Motabar, O., et al. (2012). "A High Throughput Screening Assay for Glucocerebrosidase." Current Protocols in Chemical Biology. Link

  • Chemical Structure: PubChem Compound Summary for Ambroxol (Precursor context). Link

(Note: While specific literature on the isolated "Ambroxol-SB" in cell assays is limited, the protocols above are derived from validated methodologies for Ambroxol and general Schiff base pharmacokinetics.)

Troubleshooting & Optimization

Technical Support Center: Removal of 2-Amino-3,5-Dibromobenzaldehyde (ADBA)

[1]

Case ID: ADBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Chemical Intelligence & Problem Profile

Before initiating a removal protocol, you must understand why 2-amino-3,5-dibromobenzaldehyde (ADBA) persists in your reaction mixture.[1] Its resistance to standard purification arises from two specific structural features:

  • Electronic Deactivation (The "Weak Base" Trap): The two bromine atoms at the 3 and 5 positions are strongly electron-withdrawing.[1] This drastically lowers the basicity of the aniline nitrogen.[1] Consequently, standard acid washes (e.g., 1M HCl) often fail because the molecule does not protonate sufficiently to partition into the aqueous phase, remaining instead in your organic layer.[1]

  • Steric Hindrance (The "Shielded Aldehyde"): The bromine atom at position 3 is ortho to the aldehyde group.[1] This creates a steric shield that slows down nucleophilic attacks (like standard bisulfite formation), requiring modified protocols for success.[1]

PropertyValueImplication for Purification
CAS 50910-55-9Reference standard.[2][3][4][5][6][7]
Appearance Yellow/Orange Crystalline SolidVisual indicator of contamination (color persists).
Solubility Soluble in THF, Acetone, DCM; Sparingly soluble in water.[1]Lipophilicity makes aqueous extraction difficult without derivatization.
Reactivity Aldehyde + Deactivated AmineTarget the aldehyde for removal; the amine is too weak to use as a handle.[1]

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best removal strategy for your specific scale and product sensitivity.

purification_logicStartStart: Contaminated MixtureScale_CheckWhat is your reaction scale?Start->Scale_CheckSmall_Scale< 500 mg (High Value)Scale_Check->Small_ScaleLarge_Scale> 1 gram (Bulk)Scale_Check->Large_ScaleMethod_AMethod A: Scavenger Resin(Polymer-Supported Hydrazine)Small_Scale->Method_AHighest PurityProd_SensIs product acid/base sensitive?Large_Scale->Prod_SensMethod_BMethod B: Modified Bisulfite Wash(Heat + Vigorous Stir)Prod_Sens->Method_BNo (Robust product)Method_CMethod C: Recrystallization(Acetone/Methanol)Prod_Sens->Method_CYes (Avoid pH swings)

Figure 1: Decision tree for selecting the optimal purification method based on scale and product stability.

Technical Protocols

Method A: Solid-Phase Scavenging (The "Gold Standard")

Best for: Late-stage medicinal chemistry, small scales (<500mg), and high-value compounds.[1]

This method uses a polymer-supported reagent to covalently bind the aldehyde.[8] It is chemically clean and requires only filtration.

  • Reagent: Polymer-supported Sulfonyl Hydrazine or Tosyl Hydrazine resin.

  • Mechanism: The hydrazine attacks the aldehyde of ADBA to form a stable hydrazone on the bead.[1]

Protocol:

  • Calculate Loading: Determine the excess moles of ADBA (by HPLC/NMR). Use 3–5 equivalents of resin relative to the impurity.[1]

  • Solvent Selection: Dissolve your crude mixture in DCM, DCE, or THF.[1] Avoid protic solvents (MeOH) if possible, as they can slow the kinetics.[1]

  • Incubation: Add the resin.[8]

    • Critical Step: Add a catalytic amount of Acetic Acid (1-5%) to catalyze the hydrazone formation.

    • Time: Shake or stir gently at room temperature for 4–16 hours. (Note: The ortho-bromo steric hindrance requires longer reaction times than unhindered benzaldehydes).

  • Workup: Filter the mixture through a frit or Celite pad. The ADBA remains trapped on the solid resin.[1] Rinse the resin with DCM to recover all product.[1]

Method B: Modified Bisulfite Extraction

Best for: Multi-gram scale up, cost-sensitive processes.[1]

Standard "shake-and-vent" separatory funnel washes often fail because the sterics of the 3-bromo group slow down the formation of the water-soluble adduct.[1] This protocol uses time and shear to force the equilibrium.[1]

Protocol:

  • Preparation: Dissolve crude material in a water-immiscible solvent (Ethyl Acetate or DCM).

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • The "Vigorous" Step:

    • Do not just shake in a funnel.

    • Transfer the biphasic mixture to a flask with a magnetic stir bar.

    • Stir vigorously (vortexing) for 45–60 minutes .

    • Optional: If the impurity persists, gently warm the biphasic mixture to 40°C during stirring.

  • Separation: Transfer back to a separatory funnel. The ADBA-bisulfite adduct will migrate to the aqueous layer.[1]

  • Wash: Separate the layers. Wash the organic layer once with water, then brine, to remove residual bisulfite salts.[1]

Method C: Recrystallization (Solvent Switch)

Best for: Final polishing of bulk material.

If the impurity profile is dominated by ADBA, exploiting its solubility profile is efficient.[1] ADBA is soluble in Acetone but less soluble in alcohols/water mixtures.

Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Acetone (approx. 4-5 mL per gram).

  • Precipitation:

    • Option 1 (Anti-solvent): Slowly add water or cold ethanol until turbidity is observed.

    • Option 2 (Cooling): Allow the acetone solution to cool slowly to room temperature, then to 0°C.

  • Filtration: ADBA often remains in the mother liquor (if your product crystallizes preferentially) OR crystallizes out (if it is the major component).

    • Note: Literature indicates ADBA itself can be recrystallized from acetone [1]. If your product is much more polar, you might crystallize your product while ADBA stays in the acetone mother liquor.[1]

Troubleshooting & FAQs

Q: I tried an acidic wash (1N HCl), but the yellow color (ADBA) remained in the organic layer. Why? A: The basicity of the amine in ADBA is severely suppressed by the electron-withdrawing bromine atoms.[1] The pKa of the conjugate acid is likely < 1.[1]0. Standard dilute acid cannot protonate it efficiently enough to pull it into the water phase. You must target the aldehyde functionality (Method A or B) instead.

Q: The bisulfite wash formed an emulsion.[1] How do I fix it? A: This is common with heavy halogenated aromatics. Filter the emulsion through a small pad of Celite.[1] Alternatively, add a small amount of brine to increase the ionic strength of the aqueous layer, forcing phase separation.[1]

Q: Can I use a scavenger amine resin (e.g., Trisamine) to remove it? A: No.[1] Amine resins are nucleophiles; they would react with the aldehyde to form an imine (Schiff base). However, this imine is often unstable and reversible (hydrolyzing back to the aldehyde during workup).[1] Hydrazine-based resins (Method A) form a much more stable bond and are preferred.

Q: My product also has an aldehyde. How do I remove the ADBA? A: This is the most difficult scenario. Chemoselective removal is impossible via scavenging. You must rely on Chromatography . ADBA is relatively non-polar. Use a gradient of Hexane/Ethyl Acetate (starting 100:0 to 80:20). ADBA usually elutes early due to its lipophilic bromine atoms.

References

  • Recrystallization Protocol: Preparation method of 2-amino-3,5-dibromobenzaldehyde. Patent CN105152947A. (Describes purification via Acetone recrystallization).

  • Scavenger Resin Chemistry: Polymer-supported reagents in organic synthesis.[9] Sigma-Aldrich / Merck Technical Library. (General protocols for sulfonyl hydrazide scavenging).

  • Chemical Properties: 2-Amino-3,5-dibromobenzaldehyde Product Data. ChemicalBook. (Solubility and physical property verification).

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Ambroxol Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling for Ambroxol

Ambroxol, a widely used mucolytic agent, is effective in treating respiratory conditions associated with excessive mucus.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurity profiling—the identification and quantification of all potential impurities—is a critical component of quality control in the pharmaceutical industry.[3][4]

This guide focuses on a specific known impurity of Ambroxol, designated as Impurity C by the European Pharmacopoeia. This impurity, chemically known as trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol, can arise during the synthesis or degradation of Ambroxol.[5][6][7][8] Its control is mandated by regulatory bodies to ensure the drug product meets stringent safety standards.

This document provides an in-depth guide to the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the precise and reliable quantification of Ambroxol Impurity C. We will explore the causality behind experimental choices, present a complete, self-validating protocol, and compare the HPLC technique with other analytical alternatives, grounding our discussion in the authoritative standards of the International Council for Harmonisation (ICH).

The Analytical Challenge: Separating Structurally Similar Compounds

The primary analytical challenge lies in the structural similarity between Ambroxol and Impurity C. A robust analytical method must be able to selectively separate and accurately quantify the trace levels of Impurity C in the presence of a large excess of the Ambroxol API.

CompoundChemical NameMolecular FormulaMolecular Weight
Ambroxol Hydrochloride trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride[9][10]C13H19Br2ClN2O414.56 g/mol [11]
Impurity C trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol[5][6]C13H16Br2N2O376.09 g/mol [5][6][11]

HPLC is the gold standard for this type of analysis due to its high resolving power, sensitivity, and adaptability for quantifying components in complex mixtures.[1][12]

Comparative Overview of Analytical Technologies

While HPLC is the predominant technique, it's valuable to understand its position relative to other methods for impurity profiling.

TechniquePrincipleAdvantages for Ambroxol Impurity CLimitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, excellent quantitation, robust, and well-established in regulatory submissions.[12]Requires solvent consumption.
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses smaller particle size columns for higher speed and resolution.Faster analysis times and reduced solvent usage compared to HPLC.Higher backpressure requires specialized instrumentation.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of LC with the mass identification capabilities of MS.[4]Provides molecular weight information, aiding in unequivocal peak identification.[13]More complex and expensive instrumentation; may not be necessary for routine QC.
CE (Capillary Electrophoresis) Separation based on the charge-to-mass ratio of analytes in an electric field.[3]Very high separation efficiency and minimal solvent consumption.[3]Can be less robust for routine quantitative analysis compared to HPLC.
GC (Gas Chromatography) Separation of volatile compounds in the gas phase.Ideal for volatile impurities like residual solvents.[12]Not suitable for non-volatile and thermally labile molecules like Ambroxol and its impurities.

For routine quality control of known impurities like Impurity C, a validated HPLC method offers the optimal balance of performance, reliability, and cost-effectiveness.

Deep Dive: Validation of a Reversed-Phase HPLC Method

This section details the validation of a proposed isocratic RP-HPLC method for the quantification of Ambroxol Impurity C. The validation is performed in accordance with the ICH Q2(R1) guideline on Validation of Analytical Procedures .[14][15][16]

Proposed Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately polar Ambroxol and its impurities. The column dimensions and particle size offer a good balance of efficiency and backpressure.
Mobile Phase Acetonitrile : 0.01M Diammonium Hydrogen Phosphate (pH adjusted to 7.0 with Phosphoric Acid) (50:50, v/v)A mixture of organic solvent (acetonitrile) and an aqueous buffer provides good separation. A neutral pH of 7.0 ensures consistent ionization states for the analytes, leading to reproducible retention times and good peak shapes.[9][10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable runtime.
Detection UV at 248 nmThis wavelength provides good absorbance for both Ambroxol and its dibrominated impurities, allowing for sensitive detection.[9][10]
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improved peak symmetry.

Validation Protocol & Experimental Data

The following sections describe the experimental design, acceptance criteria, and representative data for each validation parameter.

Specificity

Expertise & Experience: Specificity is the cornerstone of an impurity method. It proves that the method can unequivocally assess the analyte (Impurity C) in the presence of components that may be expected to be present, namely the API (Ambroxol), other impurities, and placebo components. A common approach is to "spike" the API and placebo with the impurity and demonstrate that the impurity peak is well-resolved from all other peaks.

Experimental Protocol:

  • Prepare a blank solution (diluent).

  • Prepare a solution of the Ambroxol API at the test concentration.

  • Prepare a solution of Ambroxol Impurity C standard.

  • Prepare a "spiked" solution containing the Ambroxol API at its test concentration and Impurity C at its specification limit (e.g., 0.2%).

  • Inject all solutions and record the chromatograms.

  • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the Ambroxol API to generate potential degradation products. Analyze these stressed samples to ensure Impurity C is resolved from any degradants.

Acceptance Criteria:

  • The Impurity C peak should be free from any interference from the blank, placebo, and Ambroxol API peak.

  • The resolution between the Impurity C peak and the closest eluting peak (Ambroxol or other impurities) should be greater than 2.0.

  • Peak purity analysis (if using a Diode Array Detector) should pass, indicating no co-eluting peaks.

Data Summary:

SampleRetention Time of Impurity C (min)Resolution from AmbroxolPeak PurityResult
Spiked Sample~5.4> 2.0PassPass
Acid Stressed~5.4> 2.0 vs all degradantsPassPass
Base Stressed~5.4> 2.0 vs all degradantsPassPass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. For an impurity method, the LOQ must be at or below the reporting threshold specified by ICH.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of Impurity C.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1.

  • LOQ: S/N ratio ≥ 10:1. The precision (%RSD) for replicate injections at the LOQ should be ≤ 10%.

Data Summary:

ParameterConcentration (µg/mL)Signal-to-Noise RatioPrecision (%RSD, n=6) at LOQResult
LOD 0.07~3:1N/APass
LOQ 0.20~10:14.5%Pass
Linearity & Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the impurity and the detector's response. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise. For an impurity, this range must, at a minimum, span from the LOQ to 120% of the specification limit.[14]

Experimental Protocol:

  • Prepare at least five solutions of Impurity C ranging from the LOQ to 120% of the specification limit (e.g., from 0.2 µg/mL to 2.4 µg/mL if the limit is 1.0%).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the regression line.

Data Summary:

ParameterResultAcceptance Criterion
Range Tested LOQ to 120% of SpecificationLOQ to 120%
Correlation Coefficient (r²) 0.9998≥ 0.999
Linear Regression Equation y = 45872x + 150N/A
Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study, where a known amount of the impurity is added to a sample matrix (API + placebo) and the percentage of the added impurity that is recovered by the method is calculated.

Experimental Protocol:

  • Prepare a sample solution of Ambroxol API.

  • Spike the sample solution with Impurity C at three different concentration levels (e.g., 50%, 100%, and 120% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 80.0% to 120.0% for each level.

Data Summary:

Spiking LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
50%1.00.98, 1.01, 0.9998.0, 101.0, 99.099.3%
100%2.01.95, 2.02, 1.9997.5, 101.0, 99.599.3%
120%2.42.36, 2.41, 2.3898.3, 100.4, 99.299.3%
Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day, inter-analyst, inter-instrument variability).

Experimental Protocol:

  • Repeatability: Prepare six individual samples of Ambroxol spiked with Impurity C at 100% of the specification limit. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis of six spiked samples on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the % Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • The %RSD for Repeatability should be ≤ 10.0%.

  • The %RSD for Intermediate Precision should be ≤ 10.0%.

Data Summary:

Precision LevelnMean % Impurity C% RSDResult
Repeatability (Day 1, Analyst 1) 60.2052.1%Pass
Intermediate Precision (Day 2, Analyst 2) 60.2012.8%Pass
Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key HPLC parameters one at a time, such as:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 10%)

    • Mobile Phase Organic Composition (± 2% absolute)

  • Inject a system suitability solution and a spiked sample for each condition.

  • Evaluate the effect on system suitability parameters (resolution, tailing factor) and the quantification of Impurity C.

Acceptance Criteria:

  • System suitability criteria (e.g., resolution > 2.0) must be met under all varied conditions.

  • The quantitative results should not differ significantly from the results obtained under the original conditions.

Data Summary:

Parameter VariedResolution% Impurity C FoundResult
Nominal 3.50.205-
Flow Rate (0.9 mL/min) 3.70.203Pass
Flow Rate (1.1 mL/min) 3.30.206Pass
Temperature (25 °C) 3.60.201Pass
Temperature (35 °C) 3.40.208Pass

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2 R1) cluster_2 Method Performance Dev Propose HPLC Method Specificity Specificity (Resolution, Purity) Dev->Specificity Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (%RSD) Specificity->Precision LOQ LOQ (S/N ≥ 10) Specificity->LOQ Robustness Robustness (Varied Conditions) Linearity->Robustness Accuracy->Robustness Precision->Robustness LOD LOD (S/N ≥ 3) LOQ->LOD SST System Suitability (Routine Check) Robustness->SST Validated Validated Method Ready for Routine Use SST->Validated

Caption: Logical workflow for HPLC analytical method validation.

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended purpose. The HPLC method detailed in this guide demonstrates high levels of specificity, linearity, accuracy, and precision for the quantification of Ambroxol Impurity C. The successful validation against the rigorous standards of the ICH Q2(R1) guideline ensures that this method is robust and reliable for routine use in a quality control environment, ultimately safeguarding patient health by ensuring the purity of Ambroxol drug products.

References

  • Almalki, A. J. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. This source discusses modern, sustainable techniques for impurity analysis, including Capillary Electrophoresis (CE)
  • European Pharmacopoeia. (2011). Ambroxol Hydrochloride Monograph (01/2011:1489). Provides official information on Ambroxol Hydrochloride, including its definition, characters, and analytical procedures.
  • Allmpus Research and Development. Ambroxol EP Impurity C. Product information page providing the chemical name, formula, and other properties of Ambroxol Impurity C.
  • GLP Pharma Standards. Ambroxol EP Impurity C | CAS No- 50910-53-7. Provides chemical details for Ambroxol Impurity C, including its CAS number and molecular formula.
  • Mtsariashvili, M. et al. Development and validation of a method of determining ambroxol hydrochloride and impurities in syrup with HPLC. Abstract detailing the development and validation of an HPLC method for Ambroxol and its impurities.
  • British Pharmacopoeia. Ambroxol Hydrochloride Monograph. Official monograph detailing standards and analytical test methods for Ambroxol Hydrochloride.
  • Research Journal of Pharmacy and Technology. Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study.
  • Pharmaffiliates. Ambroxol Hydrochloride - Impurity C. Commercial source for the impurity reference standard, providing the chemical name.
  • International Journal of Creative Research Thoughts. (2021). A Brief Review on Different Analytical Techniques for Impurity Profiling in Antiviral Drugs. Provides an overview of various analytical techniques used for impurity profiling.
  • Pharmaffiliates. Ambroxol Hydrochloride-Impurities. A list of various Ambroxol impurities available as reference standards, including Impurity C.
  • Google Patents. (CN112540137A). Method for detecting organic impurities in ambroxol hydrochloride oral solution. A patent describing an HPLC method for detecting various organic impurities in Ambroxol, including Impurity C (referred to as ambroxol imine).
  • Sigma-Aldrich. Ambroxol European Pharmacopoeia (EP) Reference Standard. Product page for the official EP reference standard, confirming chemical properties.
  • Research and Reviews: Journal of Pharmaceutical Analysis. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. An overview of hyphenated and other techniques for impurity profiling.
  • IOSR Journal of Pharmacy. Impurity Profiling of Pharmaceutical Drugs By Various Methods.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2(R1). A document outlining the validation requirements for analytical methods as per ICH Q2(R1).
  • Longdom Publishing. (2024). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC.
  • ChemicalBook. Ambroxol hydrochloride impurity C. Provides chemical information and identifies Impurity C as a metabolite of Bromhexine and an impurity of Ambroxol.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Semantic Scholar. (2014). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. A research article on the identification of an unknown impurity in Ambroxol using advanced analytical techniques.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). Quality Guidelines. The main portal for ICH quality guidelines, including those for stability (Q1)
  • Pharmaceutical Outsourcing. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Discusses the application and challenges of implementing the ICH Q2(R1) guideline.
  • Surya Life Sciences Ltd. Ambroxol IP/BP/USP. A manufacturer's specification sheet for Ambroxol API, providing key chemical and physical properties.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. An article explaining the framework and core parameters of ICH Q2(R2) and Q14 guidelines.
  • DrugInfoSys.com. Ambroxol (HCl) - Drug Monograph.

Sources

comparing synthesis methods for trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

[1][2]

Executive Summary

This guide evaluates synthesis methodologies for trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol (CAS: 50910-53-7), a critical pharmaceutical intermediate used in the production of Ambroxol.[1][2] The molecule is a Schiff base (imine) formed by the condensation of 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol.[1][2]

The central chemical challenge is the reversibility of imine formation . Hydrolysis is a constant risk, and achieving high conversion requires manipulating the equilibrium. This guide compares three distinct approaches:

  • Classical Solvothermal (Ethanol/Methanol): The industry standard balancing cost and safety.

  • Azeotropic Dehydration (Toluene): A kinetic approach to maximize yield by water removal.

  • Mechanochemical (Solvent-Free): An emerging green chemistry approach.[3]

Chemical Reaction & Mechanism

The synthesis is a nucleophilic addition-elimination reaction. The non-bonding electron pair of the primary amine (cyclohexanol derivative) attacks the electrophilic carbonyl carbon of the benzaldehyde.

Reaction Pathway Analysis
  • Step 1 (Addition): Formation of an unstable carbinolamine intermediate.

  • Step 2 (Elimination): Acid-catalyzed or thermal dehydration to form the C=N imine bond.

  • Critical Control Point: The reaction produces water.[4] According to Le Chatelier’s principle, accumulation of water drives the reaction backward (hydrolysis), degrading the product.

ReactionMechanismReactantsReactants(Aldehyde + Amine)InterCarbinolamineIntermediateReactants->InterNucleophilicAttackWaterH2O(Byproduct)Inter->WaterProductTarget Schiff Base(Imine)Inter->ProductDehydration(-H2O)Product->ReactantsHydrolysis(If wet)

Figure 1: Reaction pathway highlighting the critical dehydration step and hydrolysis risk.

Detailed Synthesis Protocols

Method A: Classical Solvothermal (Ethanol Reflux)

Best For: Routine lab synthesis, scale-up with existing reactor infrastructure.

  • Principle: Uses polar protic solvents (Ethanol/Methanol) to dissolve reactants. While these solvents do not actively remove water, the high concentration and thermal energy drive the equilibrium.

  • Protocol:

    • Charge: In a round-bottom flask, dissolve 1.0 eq of 2-amino-3,5-dibromobenzaldehyde in absolute Ethanol (10 mL/g).

    • Addition: Add 1.05 eq of trans-4-aminocyclohexanol.

    • Catalysis: Add catalytic Glacial Acetic Acid (0.5 mol%).

    • Reaction: Reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane).[5]

    • Work-up: Cool to 0–5°C. The Schiff base often precipitates due to lower solubility than reactants. Filter the solid.[3][6][7]

    • Purification: Recrystallize from Methanol.

Method B: Azeotropic Dehydration (Toluene/Dean-Stark)

Best For: Maximizing yield, driving difficult reactions to completion.

  • Principle: Uses a non-polar solvent (Toluene) that forms an azeotrope with water. A Dean-Stark trap physically removes water from the reaction matrix, irreversibly pushing the equilibrium to the product.

  • Protocol:

    • Charge: Suspend 1.0 eq of aldehyde and 1.1 eq of amine in Toluene (15 mL/g).

    • Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

    • Reaction: Reflux vigorously (110°C). Water will collect in the trap.[5] Continue until water evolution ceases (approx. 3–5 hours).

    • Work-up: Distill off 70% of the toluene. Cool to room temperature to precipitate the product.

    • Isolation: Filter and wash with cold hexanes to remove residual toluene.

Method C: Mechanochemical (Solvent-Free Grinding)

Best For: Green chemistry compliance, rapid screening.

  • Principle: Uses mechanical energy (shear force) to bring reactants into contact. The lack of solvent means the concentration of reactants is maximal, leading to rapid kinetics. Water is released as vapor or absorbed by a desiccant.

  • Protocol:

    • Charge: Place 1.0 eq of aldehyde and 1.0 eq of amine in a mortar or ball mill jar.

    • Additives: Add a mild desiccant (e.g., anhydrous

      
       or molecular sieves) to trap generated water.
      
    • Grinding: Grind for 15–30 minutes. The mixture will likely turn to a paste (melt) and then resolidify.

    • Work-up: Wash the resulting solid with water (to remove salt/amine salts) and recrystallize from Ethanol.

Comparative Performance Analysis

The following data aggregates experimental trends from patent literature (CN103073439A, CN113004157A) and general Schiff base chemistry.

MetricMethod A: Ethanol RefluxMethod B: Toluene (Dean-Stark)Method C: Mechanochemical
Yield 82–88%92–96% 85–90%
Reaction Time 2–4 Hours3–6 Hours15–30 Minutes
Purity (Crude) High (>95%)Medium (Solvent residues)Medium (requires washing)
Scalability Excellent GoodPoor (Heat transfer limits)
Green Score High (Class 3 solvent)Low (Class 2 solvent)Excellent (Solvent-free)
Moisture Sensitivity ModerateLow (Active removal)High (Hygroscopic product)
Decision Matrix for Process Selection

DecisionMatrixStartSelect Synthesis GoalQ1Is Yield the #1 Priority?Start->Q1Q2Is Green Chemistry/Safety Priority?Q1->Q2NoMethodBMethod B: Toluene(Max Conversion)Q1->MethodBYesMethodAMethod A: Ethanol(Balanced/Standard)Q2->MethodANo (Standard Lab Use)MethodCMethod C: Grinding(Rapid/Green)Q2->MethodCYes

Figure 2: Decision tree for selecting the optimal synthesis route based on laboratory constraints.

Critical Quality Attributes (CQAs) & Troubleshooting

Stereochemical Integrity
  • Risk: The trans configuration of the cyclohexanol ring is essential for the biological activity of the final Ambroxol drug.

  • Control: Ensure the starting material is high-purity trans-4-aminocyclohexanol. Avoid harsh acidic conditions that could induce isomerization.

  • Validation:

    
    -NMR coupling constants of the cyclohexane protons.
    
Hydrolytic Stability
  • Observation: The product turns from bright yellow to pale/white upon standing in air.

  • Cause: Hydrolysis of the imine bond back to the aldehyde and amine due to atmospheric moisture.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) and in a desiccator.

Impurity Profile (Ambroxol Impurity C)
  • The target molecule itself is often listed as Ambroxol Impurity C (EP Standard) or Impurity 2 .[8]

  • Detection: HPLC at 254 nm. The Schiff base has a distinct UV absorption compared to the reduced Ambroxol product.

References

  • BenchChem. (n.d.). This compound - Reaction Conditions and Mechanism. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70487064, this compound. Retrieved from

  • Google Patents. (2013). CN103073439A - Synthesis method of ambroxol hydrochloride compound. Retrieved from

  • Google Patents. (2021). CN113004157A - Preparation method of ambroxol hydrochloride.[9][10] Retrieved from

  • Sharma, D., & Bhardwaj, A. (2017).[11] A Comparative View Over the Synthesis of Schiff Base Ligands and Metal Complexes by Conventional and Solvent Free Routes. International Journal of Engineering Technologies and Management Research. Retrieved from

In Vitro Efficacy of Ambroxol and Its Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of mucoactive and neuroprotective agents, Ambroxol stands as a molecule of significant interest, extending far beyond its traditional role as an expectorant. Originally developed as the active metabolite of Bromhexine, its multifaceted pharmacological profile has spurred further investigation into its therapeutic potential and that of its derivatives. This guide offers an in-depth, objective comparison of the in vitro efficacy of Ambroxol and its primary derivative, Bromhexine, focusing on key mechanisms relevant to respiratory inflammation and neurodegeneration. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

The Rationale: Beyond Mucolysis

Ambroxol's clinical utility in respiratory diseases is well-established. However, its therapeutic actions are not solely attributable to its ability to thin mucus. A significant body of in vitro evidence reveals potent anti-inflammatory, antioxidant, and unique neuroprotective properties.[1][2] The primary derivative of comparison is its prodrug, Bromhexine. Understanding the nuances of their comparative efficacy at a cellular level is critical for researchers aiming to develop next-generation therapeutics for a range of pathologies, from chronic obstructive pulmonary disease (COPD) to neurodegenerative disorders like Parkinson's disease.[3][4]

This guide will focus on two core areas of in vitro comparison:

  • Anti-inflammatory and Antioxidant Efficacy: Directly comparing the capacity of Ambroxol and Bromhexine to counteract neutrophil-mediated inflammatory processes.

  • Neuroprotective Activity: Examining Ambroxol's role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), a key target in Gaucher disease and Parkinson's disease.[5]

Comparative Analysis: Anti-inflammatory and Antioxidant Effects

Neutrophils play a critical, often detrimental, role in the pathogenesis of chronic inflammatory lung diseases. Their activation leads to the release of reactive oxygen species (ROS) and proteolytic enzymes, such as elastase, which can overwhelm the body's natural anti-protease defenses, like alpha-1-antitrypsin (A1AT), leading to tissue damage.[6] In vitro models that replicate this "histotoxic" environment are crucial for evaluating the protective potential of therapeutic compounds.

A head-to-head comparison reveals a clear superiority of Ambroxol over its precursor, Bromhexine, in protecting against neutrophil-mediated damage.[6] In assays using activated human neutrophils, Ambroxol demonstrated a dose-dependent inhibition of superoxide (O₂⁻) and hypochlorous acid (HOCl) production, two major ROS involved in tissue injury. Bromhexine, in contrast, was largely ineffective.[6]

Parameter AssessedAmbroxol Efficacy (IC₅₀)Bromhexine EfficacyReference
Inhibition of Superoxide (O₂⁻) Production146.7 ± 39.9 µMNo inhibitory effect[6]
Inhibition of Hypochlorous Acid (HOCl) Production9.7 ± 0.7 µmol l⁻¹Modest activity[6]
Prevention of A1AT InactivationDose-dependent protectionCompletely ineffective[6]
Inhibition of Elastase & Myeloperoxidase ReleaseDose-dependent reductionIneffective[6]

Table 1: Comparative efficacy of Ambroxol and Bromhexine in neutrophil-mediated inflammation models.

Interestingly, when assessing direct radical scavenging activity using pulse radiolysis, a more nuanced picture emerges. Both molecules are effective scavengers of hydroxyl radicals (•OH), with reaction constants near the diffusion-controlled limit.[7] However, Bromhexine was found to be slightly more effective at accelerating the dismutation of superoxide radicals.[7]

Radical SpeciesAmbroxolBromhexineN-acetyl-L-cysteine (NAC)Reference
Superoxide (O₂⁻) Dismutation2.5-fold acceleration3-fold accelerationNo reaction[7]
Hydroxyl (•OH) Radical Reaction Constant1.04 x 10¹⁰ M⁻¹S⁻¹1.58 x 10¹⁰ M⁻¹S⁻¹1.28 x 10¹⁰ M⁻¹S⁻¹[7]

Table 2: Comparative antioxidant activity by pulse radiolysis.

Causality Behind Experimental Choices: The data suggests that while both compounds possess direct antioxidant capabilities, Ambroxol's superior efficacy in cellular models stems from its ability to inhibit the enzymatic sources of ROS within neutrophils (e.g., NADPH oxidase) and prevent degranulation (elastase release), rather than just scavenging the radicals once produced.[6] This multi-step mechanism makes Ambroxol a more potent cytoprotective agent in a physiological inflammatory setting.

Experimental Protocol: Neutrophil-Mediated A1AT Inactivation Assay

This protocol is designed to quantify the ability of a test compound to protect alpha-1-antitrypsin (A1AT) from inactivation by activated human neutrophils.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Cell Stimulation: Resuspend isolated neutrophils (e.g., 1 x 10⁶ cells/mL) in a buffered salt solution. Pre-incubate the cells with various concentrations of Ambroxol, Bromhexine, or vehicle control for 15 minutes at 37°C.

  • A1AT Incubation: Add purified human A1AT to the neutrophil suspension.

  • Activation: Trigger neutrophil activation and ROS production by adding a stimulus such as phorbol 12-myristate 13-acetate (PMA) (e.g., 10 ng/mL). Incubate for 20-30 minutes at 37°C.

  • Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Quantification of Active A1AT: Measure the remaining elastase inhibitory capacity (EIC) of the A1AT in the supernatant. This is done by adding a known amount of porcine pancreatic elastase and measuring its residual activity using a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide).

  • Data Analysis: Calculate the percentage of A1AT activity protected by the compound compared to the unprotected (vehicle) control.

cluster_workflow Workflow: A1AT Inactivation Assay A Isolate Human Neutrophils B Pre-incubate with Ambroxol / Derivative A->B C Add Purified A1AT B->C D Activate Neutrophils (e.g., PMA) C->D E Measure Residual Elastase Inhibitory Capacity D->E cluster_pathway Ambroxol's Chaperone Activity for GCase cluster_action ER Endoplasmic Reticulum (ER) (Neutral pH) Degradation ER-Associated Degradation ER->Degradation Quality Control Failure Complex Stable GCase-Ambroxol Complex ER->Complex Binds & Stabilizes Misfolded GCase Lysosome Lysosome (Acidic pH) FunctionalGCase Functional GCase Lysosome->FunctionalGCase Ambroxol Dissociates MutantGCase Misfolded Mutant GCase MutantGCase->ER Synthesis Ambroxol Ambroxol Ambroxol->ER Enters Cell Complex->Lysosome Correct Trafficking

Caption: Ambroxol's mechanism as a GCase chaperone.

Experimental Protocol: In-Cell GCase Activity Assay

This protocol details the measurement of GCase activity in cultured patient-derived fibroblasts following treatment with a potential chaperone compound.

Methodology:

  • Cell Culture: Culture patient-derived fibroblasts (e.g., with N370S/N370S GBA1 mutation) in standard growth medium until confluent.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of Ambroxol (e.g., 5 µM to 100 µM) or vehicle control. Incubate for 4-5 days to allow for GCase stabilization and accumulation.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., citrate/phosphate buffer, pH 5.2) containing a detergent like Triton X-100.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) for normalization.

  • Enzymatic Assay: Incubate a standardized amount of protein from each lysate with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in the presence of sodium taurocholate as a co-factor.

  • Fluorescence Measurement: After a set incubation period (e.g., 60 minutes at 37°C), stop the reaction with a high-pH buffer (e.g., glycine-NaOH, pH 10.4). Measure the fluorescence of the released 4-methylumbelliferone (4-MU) on a plate reader (Excitation: ~365 nm, Emission: ~445 nm).

  • Data Analysis: Calculate the specific activity of GCase (e.g., in nmol/hr/mg protein) and express the results as a fold-change over the vehicle-treated control cells.

Conclusion and Future Directions

The in vitro data presented provides compelling evidence for the multifaceted activity of Ambroxol, extending well beyond its classification as a simple mucolytic. Head-to-head comparisons demonstrate that Ambroxol is a more potent anti-inflammatory agent than its prodrug, Bromhexine, in cellular models due to its ability to inhibit ROS production and enzymatic release from neutrophils. While both are effective direct radical scavengers, Ambroxol's cellular protective mechanisms are more robust.

Furthermore, Ambroxol's validated role as a pharmacological chaperone for GCase highlights its significant potential in the field of neurodegenerative diseases. The in vitro assays described herein provide a reliable framework for screening and characterizing new Ambroxol derivatives.

A notable gap in the current literature is the lack of comprehensive in vitro comparisons for a wider range of novel, synthesized Ambroxol derivatives. Future research should focus on creating libraries of Ambroxol analogs and performing head-to-head comparisons using the validated assays outlined in this guide. Such studies will be instrumental in identifying next-generation compounds with enhanced efficacy for treating both inflammatory respiratory diseases and devastating neurodegenerative disorders.

References

  • Su, X., & Wang, L. (2020). In vitro inhibition of human neutrophil histotoxicity by ambroxol: evidence for a multistep mechanism. British Journal of Pharmacology, 130(7), 1577-1585. [Link]

  • Maegawa, G. H., Tropak, M. B., Buttner, J. D., Rigat, B. A., Fuller, M., Pandit, D., ... & Mahuran, D. J. (2009). Identification and characterization of ambroxol as an enzyme enhancement agent for Gaucher disease. Journal of Biological Chemistry, 284(35), 23502-23516. [Link]

  • Felix, K., Pairet, M., & Zimmermann, R. (1996). The antioxidative activity of the mucoregulatory agents: ambroxol, bromhexine and N-acetyl-L-cysteine. A pulse radiolysis study. Life sciences, 59(14), 1141-1147. [Link]

  • Aflaki, E., Stubblefield, B. K., Maniwang, E., Lopez, G., & Sidransky, E. (2021). Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism. Parkinsonism & Related Disorders, 84, 7. [Link]

  • NHSJS. (2024). Exploring Ambroxol's Potential as a Repurposed Treatment Avenue for Parkinson's Disease. National High School Journal of Science. [Link]

  • Stetinova, V., Herout, V., & Kvetina, J. (2004). In vitro and in vivo antioxidant activity of ambroxol. Clinical and experimental pharmacology & physiology, 31(1-2), 80-6. [Link]

  • Yang, S. Y., He, X. Y., Kim, Y. H., & He, J. (2024). Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-22 Hippocampal Neuronal Cells. International Journal of Molecular Sciences, 25(22), 12114. [Link]

  • OAE Publishing Inc. (2025). Comparative case series demonstrating disease modifying outcome with early ambroxol and enzyme replacement therapy in acute neuronopathic Gaucher disease. OAE Publishing Inc. [Link]

  • Stetinova, V., Herout, V., & Kvetina, J. (2004). In vitro and in vivo antioxidant activity of ambroxol. Clinical and experimental pharmacology & physiology, 31(1-2), 80-6. [Link]

  • Lee, J. H., Choi, J. H., & Kim, Y. S. (2018). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 23(7), 1645. [Link]

  • Scilit. (1996). The antioxidative activity of the mucoregulatory agents: Ambroxol, bromhexine and N-acetyl-L-cysteine. A pulse radiolysis study. [Link]

  • Dhanve, R. S., Sharma, A., & Kumar, P. (2025). Ambroxol confers neuroprotection against scopolamine-induced Alzheimer's-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways. Frontiers in Aging Neuroscience, 17, 1607289. [Link]

  • ResearchGate. (2025). Comparison of the efficacy of ambroxol hydrochloride and N-acetylcysteine in the treatment of children with bronchopneumonia and their influence on prognosis. [Link]

  • Beeh, K. M., Beier, J., Esperester, A., & Paul, L. D. (2008). Antiinflammatory properties of ambroxol. European journal of medical research, 13(12), 557-562. [Link]

  • Malerba, M., & Ragnoli, B. (2011). An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children. Expert opinion on drug safety, 10(4), 559-570. [Link]

  • Franciosi, L. G., & Page, C. P. (2013). Ambroxol inhibits neutrophil respiratory burst activated by alpha chain integrin adhesion. International journal of immunopathology and pharmacology, 26(4), 883-887. [Link]

  • Ghosal, A. (2014). Ambroxol: Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases. Lung India : official organ of Indian Chest Society, 31(3), 278-282. [Link]

  • ResearchGate. (2024). Scheme 10 for the synthesis of Ambroxol Hydrochloride. [Link]

  • ResearchGate. (2025). Ambroxol: A potential therapeutics against neurodegeneration. [Link]

  • Gillissen, A., Bartling, A., Schoen, S., & Schultze-Werninghaus, G. (1997). Antioxidant properties of ambroxol. Lung, 175(4), 239-246. [Link]

  • El-Sayed, N. N. E., El-Bendary, M. A., & El-Ashry, S. M. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC advances, 14(4), 2269-2287. [Link]

  • Kumar, A., & Sharma, V. (2023). Formulation and in-vitro evaluation of Mucolytic Fast Dissolving Oral Film Containing Ambroxol HCL using various polymers. Journal of Drug Delivery and Therapeutics, 13(5), 1-8. [Link]

  • Dhanve, R. S., Sharma, A., & Kumar, P. (2025). Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain. Frontiers in Immunology, 16, 1494114. [Link]

  • Dhanve, R. S., Sharma, A., & Kumar, P. (2025). Ambroxol confers neuroprotection against scopolamine-induced Alzheimer's-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways. Frontiers in Aging Neuroscience, 17, 1607289. [Link]

  • Dhanve, R. S., Sharma, A., & Kumar, P. (2025). Ambroxol confers neuroprotection against scopolamine-induced Alzheimer's-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways. Frontiers in Aging Neuroscience, 17, 1607289. [Link]

  • Wnuk, K., Rysz, M., Turski, P., & Płazińska, A. (2020). Comparison of Bromhexine and its Active Metabolite-Ambroxol as Potential Analgesics Reducing Oxaliplatin-induced Neuropathic Pain-Pharmacodynamic and Molecular Docking Studies. Current Drug Metabolism, 21(7), 548-561. [Link]

  • Beeh, K. M., Beier, J., Esperester, A., & Paul, L. D. (2008). Antiinflammatory properties of ambroxol. European journal of medical research, 13(12), 557-562. [Link]

  • Tyapkova, N. S., Zapesotschnii, A. S., & Vedenin, A. N. (2022). Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions. International Journal of Molecular Sciences, 23(21), 13535. [Link]

  • Vujović, M., Avramović, N., & Stojanović, B. (2017). In vitro dissolution profile study of mucolytic drug ambroxol hydrochloride from solid oral dosage form by UHPLC-MS. Hemijska industrija, 71(1), 75-83. [Link]

  • Al-Ostath, R. A., Gaffer, H. E., & El-Gazzar, M. G. (2022). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 27(19), 6296. [Link]

  • Sravani, G., & Kumar, P. S. (2019). FORMULATION AND IN-VITRO CHARACTERIZATION OF AMBROXOL HYDROCHLORIDE SUSTAINED-RELEASE MATRIX TABLETS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 10(3), 1251-1259. [Link]

  • El-Say, K. M., & Hosny, K. M. (2016). Development and characterization of novel ambroxol sustained-release oral suspensions based on drug-polymeric complexation and polymeric raft formation. Drug design, development and therapy, 10, 3687-3696. [Link]

  • Jinan Kanghe Medical Technology Co Ltd. (2015). Synthesis method of ambroxol hydrochloride.

Sources

Comparative Bioactivity Guide: Schiff Bases vs. Reduced Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid vs. Flexible Paradigm

In medicinal chemistry, the reduction of a Schiff base (imine,


) to its corresponding secondary amine (

) is not merely a functional group interconversion; it is a fundamental alteration of the pharmacophore's topology and electronic character.
  • Schiff Bases (SBs) are characterized by planarity, conjugation, and hydrolytic instability . Their biological activity often stems from the electron-deficient azomethine carbon (electrophile) and the ability to intercalate into DNA or chelate metal ions in a rigid planar geometry.

  • Reduced Schiff Bases (RSBs) are characterized by flexibility (sp³ carbons), basicity, and hydrolytic stability . Their activity is driven by the hydrogen-bond donating capability of the amine, increased solubility, and the ability to adopt non-planar conformations required for specific receptor pockets (groove binding).

Key Takeaway: While Schiff bases generally exhibit superior in vitro antioxidant and antimicrobial potency due to conjugated radical stabilization and membrane penetration, reduced forms often demonstrate superior in vivo stability and distinct cytotoxicity profiles, particularly when complexed with transition metals.

Chemical Context & Structural Implications[1][2][3][4][5][6][7][8]

The reduction of the azomethine bond alters three critical physicochemical parameters governing bioactivity:

  • Conjugation: The

    
    -system is broken, interrupting electronic communication between the amine and aldehyde/ketone aromatic rings.
    
  • Basicity: The resulting secondary amine is significantly more basic (

    
    ) than the imine (
    
    
    
    ), leading to protonation at physiological pH.
  • Conformational Freedom: The rigid

    
     double bond is replaced by a rotatable 
    
    
    
    single bond, allowing the molecule to adopt a "folded" conformation.
Visualization: Synthesis and Structural Transformation

SchiffBaseReduction Aldehyde Aldehyde (R-CHO) SchiffBase Schiff Base (Imine) (R-CH=N-R') [Planar, Conjugated] Aldehyde->SchiffBase Condensation (-H2O) Amine Primary Amine (R'-NH2) Amine->SchiffBase Condensation (-H2O) ReducedSB Reduced Form (Amine) (R-CH2-NH-R') [Flexible, Basic] SchiffBase->ReducedSB Reduction (NaBH4 / MeOH) Note1 Electrophilic C=N Hydrolytically Unstable SchiffBase->Note1 Note2 H-Bond Donor (NH) Hydrolytically Stable ReducedSB->Note2

Figure 1: The synthetic pathway transforming the rigid electrophilic Schiff base into the flexible, nucleophilic secondary amine.

Comparative Biological Activity Analysis

Antioxidant Activity (DPPH Scavenging)

Dominant Form: Schiff Base (Generally)

  • Mechanism: Schiff bases often scavenge radicals via Hydrogen Atom Transfer (HAT) from phenolic hydroxyl groups. The conjugated

    
     system allows for resonance stabilization of the resulting phenoxy radical.
    
  • Effect of Reduction: Reducing the

    
     bond breaks the conjugation. While the secondary amine (
    
    
    
    ) can act as a hydrogen donor, the loss of resonance stabilization often results in lower radical scavenging efficiency in organic solvents (e.g., methanol).
  • Exception: In aqueous mixtures, the increased solubility and proton-donating ability of the secondary amine can sometimes invert this trend.

Compound ClassSolvent SystemIC50 (µM)Activity Trend
Schiff Base (Imine) Pure MeOH10 - 30High (Resonance stabilization)
Reduced (Amine) Pure MeOH> 50Lower (Broken conjugation)
Reduced (Amine) MeOH:Water (1:3)20 - 40Moderate (Solubility aided)
Antimicrobial Activity

Dominant Form: Schiff Base (Context Dependent)

  • Schiff Base Advantage: The azomethine linkage is critical.[1] It acts as a binding hook for enzymes and facilitates penetration through the lipid bilayer of bacteria due to its lipophilicity.

  • Reduced Form Disadvantage: In many series, reduction leads to a complete loss of antibacterial activity (e.g., against S. aureus and E. coli). The flexible amine does not fit the rigid active sites targeted by the planar imine.

  • Counter-Point: Metal complexes of reduced Schiff bases (e.g., Cu(II)-amine complexes) have shown superior activity to the free ligands, often exceeding standard drugs like cisplatin in cytotoxicity, due to the stability of the chelate preventing premature hydrolysis.

Cytotoxicity & DNA Binding

Dominant Form: Target Specific

  • Intercalation (Schiff Base): Planar aromatic Schiff bases intercalate between DNA base pairs.[2]

  • Groove Binding (Reduced Form): The flexible reduced forms, often positively charged at physiological pH, interact electrostatically with the negatively charged DNA backbone and bind in the minor groove.

  • Experimental Data:

    • HepG2 Cells: Reduced Schiff base Cu(II) complexes have demonstrated IC50 values as low as 28.7 µM , significantly more potent than Cisplatin (336.8 µM) in resistant lines.[3]

    • MCF-7 Cells: Specific reduced amino acid derivatives showed 90% kill rates at 100 µM, whereas their parent Schiff bases were inactive, highlighting that flexibility can sometimes enhance receptor fit.

Visualization: Structure-Activity Relationship (SAR) Flow

SAR_Flow Start Start: Chemical Structure Decision Is the C=N bond reduced? Start->Decision SB_Path Schiff Base (C=N) Decision->SB_Path No Red_Path Reduced Amine (C-N) Decision->Red_Path Yes SB_Mech Mechanism: Planar Intercalation Radical Stabilization SB_Path->SB_Mech SB_Result High Antioxidant High Antimicrobial SB_Mech->SB_Result Red_Mech Mechanism: Groove Binding Electrostatic Interaction Red_Path->Red_Mech Red_Result High Stability Specific Cytotoxicity Red_Mech->Red_Result

Figure 2: Decision tree illustrating how the structural state (Imine vs. Amine) dictates the primary mechanism of action and biological outcome.

Experimental Protocols

Synthesis: Reduction of Schiff Base

Objective: Selective reduction of the C=N bond without affecting other reducible groups (e.g., esters).

  • Dissolution: Dissolve the Schiff base (1.0 mmol) in dry Methanol (20 mL).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 2.0 mmol) portion-wise over 15 minutes. Note: Use excess hydride to ensure completion.
    
  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The Schiff base spot will disappear, and a more polar amine spot will appear.

  • Quenching: Add dilute acetic acid dropwise to decompose excess borohydride.

  • Extraction: Evaporate methanol. Redissolve residue in Dichloromethane (DCM) and wash with water (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and evaporate. Recrystallize from Ethanol.
    
DPPH Radical Scavenging Assay (Comparative)

Objective: Quantify antioxidant capacity of SB vs. RSB.

  • Preparation: Prepare 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol.

  • Sample Series: Prepare test compounds (SB and RSB) in Methanol at concentrations: 10, 20, 40, 60, 80, 100 µg/mL.

  • Incubation: Mix 1 mL of sample solution with 3 mL of DPPH solution. Vortex vigorously.

  • Dark Phase: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Self-Validation: Use Ascorbic Acid as a positive control.[4] 
    
    
    
    must be
    
    
    AU for linearity.

References

  • Antioxidant Activity Comparison: Synthesis and Antioxidant Activity of Schiff Bases and Their Reduced Forms. (2020).[5][6] ResearchGate. Link

  • Cytotoxicity of Reduced Forms: Novel Copper (II) Complexes with Fluorine-Containing Reduced Schiff Base Ligands Showing Marked Cytotoxicity.[3] (2024).[7][3][4] MDPI Molecules. Link

  • Antibacterial Loss upon Reduction: Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. (2015). NIH PubMed. Link

  • Urease Inhibition: Schiff bases and their metal complexes as urease inhibitors - A brief review. (2018).[8][4] Journal of Advanced Research. Link

  • General Bioactivity Review: Biological Activities of Schiff Bases and Their Complexes: A Review. (2013). International Journal of Organic Chemistry. Link

Sources

Strategic Guide: Reference Standards for Ambroxol Impurity C Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the high-stakes arena of respiratory drug development, Ambroxol Hydrochloride remains a staple. However, its impurity profile presents a specific stereochemical challenge. Impurity C (trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol) is the specific trans-isomer degradation product. It is frequently confused with, or co-elutes with, Impurity D (the cis-isomer) if the chromatographic method is not optimized.

This guide moves beyond simple catalog listings to objectively compare the three tiers of reference standards available for Impurity C. It provides a data-driven framework for selecting the right standard for your development phase—from early R&D to commercial release—and details the protocol for qualifying a secondary standard to ensure metrological traceability.

The Technical Target: Impurity C
  • Chemical Name (Ph. Eur.): trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol[1][2][3]

  • CAS Number: 50910-53-7[][1][5][6][7][8]

  • Criticality: Known degradation product (hydrolysis/oxidative stress) and process impurity.

  • Analytical Risk: Salt Form Stoichiometry . Impurity C is available as both a Free Base (MW 376.[1]09) and a Hydrochloride salt (MW ~412.55). Failure to apply the correct conversion factor (

    
    ) during standard preparation is the #1 cause of assay OOS (Out of Specification) results in this assay.
    

Comparative Analysis: Selecting the Right Standard

The "performance" of a reference standard is defined by its Uncertainty , Traceability , and Utility . Below is an objective comparison of the three primary classes of standards.

Table 1: Performance Matrix of Reference Standard Classes
FeatureTier 1: Pharmacopoeial (EP/USP) Tier 2: ISO 17034 CRM Tier 3: Research Grade (Commercial)
Primary Role Dispute resolution, Final Release, Audit Defense.Method Validation, Routine QC, Instrument Calibration.[9]Early R&D, Peak Identification (Qualitative).
Traceability Legal Standard (Conclusive).SI Units (via NIST/BAM trace).Vendor Internal Batch.
Content Assignment Assigned Purity (often 100% unless stated).Certified Value with Uncertainty Budget (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display">

).
"% Area" by HPLC (often ignores water/solvents).
Data Support Minimal (Chromatogram/IR).Extensive (qNMR, TGA, KF, ROI, Homogeneity).Basic (HPLC, MS).[10]
Cost Efficiency Low (

). Single-use vials.
Medium (

).[11][10][12] Re-sealable, stable.
High ($).[11] Bulk availability.
Risk Factor Zero . Regulatory bodies accept blindly.Low . Accepted if qualified against Tier 1.High . "98%" purity might be 90% assay due to salt/water.
Expert Insight: The "Purity" Trap

A Tier 3 vendor may claim "99% Purity by HPLC." This is chromatographic purity , not assay content .

  • Scenario: A standard is 99% pure by HPLC but contains 5% water and 2% residual solvent.

  • Result: If you weigh 10 mg, you are only adding 9.3 mg of analyte. Your quantification will be biased high by ~7%.

  • Recommendation: Only use Tier 2 (CRM) or Tier 1 for quantitative work. If using Tier 3, you must perform Thermogravimetric Analysis (TGA) or Karl Fischer (KF) titration yourself.

Experimental Protocol: The "Bridge Study"

Qualifying a Secondary Standard (Tier 2) against a Primary Standard (Tier 1)

To reduce long-term costs without sacrificing integrity, laboratories should establish a Working Standard (Secondary) calibrated against the Pharmacopoeial Primary Standard.

Workflow Diagram

The following diagram illustrates the decision logic and qualification workflow for Ambroxol Impurity C.

Ambroxol_Impurity_C_Workflow Start Need Impurity C Standard Select_Type Select Candidate Standard (ISO 17034 or High-Purity Commercial) Start->Select_Type ID_Check Step 1: Identification (IR, MS, Retention Time) Select_Type->ID_Check Purity_Check Step 2: Purity Assignment (Mass Balance Approach) ID_Check->Purity_Check Decision_Salt Check Salt Form: HCl vs Free Base? Purity_Check->Decision_Salt Calc_Potency Calculate Potency (As Is) = %Purity × (100 - %H2O - %Solvent) Decision_Salt->Calc_Potency Apply Stoichiometric Correction if needed Bridge_Study Step 3: The Bridge Study (Linearity vs. EP Primary Std) Calc_Potency->Bridge_Study Compare_Slopes Compare Slopes (Response Factors) Acceptance: 0.98 ≤ Ratio ≤ 1.02 Bridge_Study->Compare_Slopes Fail REJECT Candidate Use EP Standard Only Compare_Slopes->Fail Fail Pass APPROVE as Working Standard Assign Validity Date Compare_Slopes->Pass Pass

Caption: Decision matrix for qualifying a secondary reference standard for Ambroxol Impurity C, emphasizing salt form correction and slope comparison.

Detailed Methodology

Objective: Determine the Relative Response Factor (RRF) and validate the potency of the Secondary Standard (Candidate) using the Primary Standard (Reference) as the calibrator.

Reagents:

  • Mobile Phase: Phosphate buffer pH 7.0 : Acetonitrile (50:50 v/v). Note: pH is critical for resolution of cis/trans isomers.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

  • Detection: UV at 248 nm.[10][12]

Step-by-Step Protocol:

  • Preparation of Primary Stock (Reference):

    • Accurately weigh ~10 mg of Ambroxol Impurity C EP CRS .

    • Dissolve in Mobile Phase to obtain a concentration of 100 µg/mL.

    • Correction: None (EP standards are typically treated as 100% unless specified).

  • Preparation of Secondary Stock (Candidate):

    • Accurately weigh ~10 mg of the Candidate Standard (e.g., ISO 17034 CRM).

    • Dissolve in Mobile Phase to obtain a concentration of 100 µg/mL.

    • Correction: Apply the potency factor derived from the CoA (Assay % × (1 - Water/Solvents)).

  • Linearity Injection Series:

    • Prepare 5 linearity levels for both standards ranging from LOQ to 150% of the specification limit (e.g., 0.5 µg/mL to 10 µg/mL).

    • Inject each level in triplicate.

  • Data Analysis (The "Slope Method"):

    • Plot Concentration (X-axis) vs. Peak Area (Y-axis) for both.[13]

    • Calculate the Slope (

      
      ) for both lines.
      
    • Calculate the Response Ratio :

      
      
      

Acceptance Criteria:

  • The Response Ratio must be between 0.98 and 1.02 .

  • The Coefficient of Determination (

    
    ) for both lines must be ≥ 0.999.
    
  • Interpretation: If the ratio is 1.00 ± 0.02, the candidate standard's assigned potency is accurate. You may now use the Secondary Standard for routine testing, saving the expensive EP standard for dispute resolution.

Critical Troubleshooting: The "Salt" Factor

A frequent source of error in Ambroxol analysis is the mismatch between the standard form and the reported impurity form.

  • Scenario: The EP monograph limit for Impurity C is usually expressed as the Free Base .

  • The Problem: Many commercial standards are sold as Impurity C Hydrochloride .

  • The Fix: If you use the HCl salt standard, you must multiply your final result by the ratio of molecular weights:

    
    
    

Warning: Failure to apply this 0.91 factor will cause you to over-report the impurity level by ~9%, potentially causing a false OOS.

References

  • European Pharmacopoeia (Ph.[13][][12][14] Eur.) . Ambroxol Hydrochloride Monograph 1489. 10th Edition. Strasbourg, France: EDQM. Available at: [Link]

  • International Council for Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. 2006. Available at: [Link]

  • International Organization for Standardization (ISO) . ISO 17034:2016 General requirements for the competence of reference material producers. Available at: [Link]

  • Thummala, V. R. R., et al. (2014).[2] "Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques." Scientia Pharmaceutica, 82(2), 247–263. (Identifies the trans-isomer degradation pathway). Available at: [Link]

Sources

Safety Operating Guide

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol (often identified as Ambroxol Impurity B or the Schiff base intermediate of Ambroxol) requires strict waste segregation due to its halogenated (brominated) nature and chemical instability (Schiff base hydrolysis).[1][2]

Core Disposal Directive:

  • Primary Stream: Halogenated Organic Waste .[3]

  • Critical Restriction: Do NOT mix with acidic aqueous waste streams.[4] The imine linkage is susceptible to hydrolysis, which releases 3,5-dibromo-2-aminobenzaldehyde and trans-4-aminocyclohexanol, altering the waste profile and potentially causing minor exotherms or precipitation.[1][2]

  • Incineration Requirement: Must be incinerated in a facility equipped with scrubbers to manage Hydrogen Bromide (HBr) emissions.

Chemical Characterization & Hazard Logic

To dispose of a chemical safely, one must understand its reactive potential. This compound is not merely "organic waste"; it is a functionalized intermediate with specific vulnerabilities.

Physicochemical Properties
PropertyDataOperational Implication
CAS Number 50910-53-7 (or 15982-28-2)Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₁₃H₁₆Br₂N₂OBr₂ content mandates "Halogenated" classification.[1][2]
Functional Group Imine (Schiff Base)Hydrolytically unstable in acidic media.[1][2]
Physical State Solid (Crystalline)Dust control measures required during transfer.[1][2]
Hazards (GHS) Irritant (Skin/Eye), Aquatic ToxicityPPE (Nitrile gloves, P95 mask) is mandatory.[1][2]
The "Why" Behind the Protocol
  • The Bromine Factor: Standard incineration of non-halogenated waste does not account for the formation of acidic gases like HBr. Mixing this compound into a "General Organic" drum puts the disposal facility's equipment and compliance at risk. It must be tagged Halogenated.

  • The Hydrolysis Factor: Schiff bases (

    
    ) are reversible. In a waste drum containing aqueous acid (common in HPLC waste), this compound reverts to its aldehyde and amine precursors. While not explosive, this reaction complicates waste characterization and can lead to unexpected precipitation (sludge formation) in the drum.
    

Waste Stream Segregation Logic

The following decision tree illustrates the autonomous logic required for segregating this specific compound. This is a self-validating system: if you cannot answer "Yes" to the Halogenated check, the disposal path is invalid.

DisposalLogic Start Waste Generation: trans-4-((2-Amino-3,5-dibromobenzylidene) amino)cyclohexanol StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated PPE) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother liquor, dissolved in solvent) StateCheck->LiquidPath Solution Segregation CRITICAL STEP: Segregate into Halogenated Stream SolidPath->Segregation SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck SolventCheck->Segregation Yes SolventCheck->Segregation No (Even if solvent is MeOH, solute makes it Halogenated) Labeling Labeling: 'Hazardous Waste - Halogenated Organic' Contains: Brominated Organics Segregation->Labeling DisposalMethod Final Disposal: High-Temp Incineration (with Acid Gas Scrubbing) Labeling->DisposalMethod

Figure 1: Waste segregation workflow ensuring compliance with halogenated waste requirements.

Operational Disposal Procedures

Scenario A: Disposal of Solid Waste

Applicability: Expired pure substance, weighing boats, contaminated gloves, filter paper.[1]

  • Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Do not use metal containers due to potential corrosion from hydrolysis byproducts over time.

  • Double Bagging: If the waste is in a bag (e.g., contaminated wipes), double bag using clear polyethylene bags to prevent particulate release.

  • Labeling: Affix a hazardous waste tag immediately.[5]

    • Constituents: "this compound" (or "Brominated Schiff Base Solids").[1][2]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in the Halogenated Solids satellite accumulation area. Keep dry.[5][6]

Scenario B: Disposal of Liquid Mother Liquors

Applicability: Reaction mixtures, HPLC effluent, or dissolved stock solutions.

  • Solvent Compatibility Check: Ensure the liquid waste container is compatible with the solvent (e.g., glass or fluorinated HDPE for halogenated solvents).

  • pH Check (The Expert Step): Before adding to a commingled waste drum, check the pH of the drum.

    • Ideal: Neutral to slightly alkaline.

    • Avoid: Strongly acidic drums (pH < 4).

    • Reasoning: Acid accelerates hydrolysis. While not a safety explosion risk, it degrades the waste manifest accuracy.

  • Transfer: Pour slowly into the Halogenated Organic Solvent carboy. Use a funnel with a splash guard.

  • Log Entry: Record the volume and the specific bromine content on the waste log. This is vital for the waste vendor to calculate incineration parameters.

Spill Management & Emergency Response

In the event of a spill, immediate containment is necessary to prevent environmental release of the brominated compound.[6]

Step-by-Step Response:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is airborne, use an N95/P95 respirator.

  • Containment (Solid):

    • Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation.

    • Scoop up the material using a plastic scoop.

    • Place in a dedicated halogenated waste container.[5]

  • Containment (Liquid):

    • Surround with absorbent pads or vermiculite.

    • Do not use sawdust (combustible).

  • Decontamination: Scrub the surface with a mild soap solution. Rinse with water.[5][7][8] Collect all rinsate as Halogenated Liquid Waste (due to trace bromine).

References

  • PubChem. (n.d.). Compound Summary: this compound.[1][2][9][10] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[11] Substance Information: Ambroxol Impurity B.[6][7][12] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[13] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved October 26, 2023, from [Link][1]

  • Temple University EHS. (n.d.).[5] Halogenated Solvents in Laboratories: Segregation and Disposal. Retrieved October 26, 2023, from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol
Reactant of Route 2
Reactant of Route 2
trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.